Product packaging for Trichloroethylene-d(Cat. No.:CAS No. 13291-68-4)

Trichloroethylene-d

Cat. No.: B086510
CAS No.: 13291-68-4
M. Wt: 132.39 g/mol
InChI Key: XSTXAVWGXDQKEL-MICDWDOJSA-N
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Description

Trichloroethylene-d is the deuterated analog of trichloroethylene (TCE), a chlorinated hydrocarbon widely used as an industrial solvent and degreasing agent . The replacement of hydrogen with deuterium atoms creates a stable isotopologue that is ideal for use as an internal standard in mass spectrometry-based analytical methods, enabling precise quantification and tracking of the parent compound in complex environmental or biological matrices . Researchers utilize this compound to study the environmental fate and metabolic pathways of TCE without isotopic interference. Trichloroethylene is metabolized primarily via cytochrome P450 oxidation, leading to reactive intermediates like chloral, and via glutathione conjugation, forming the nephrotoxic metabolite S-(1,2-dichlorovinyl)-L-cysteine (DCVC) . Chronic exposure to TCE has been associated with neurotoxic effects, including Parkinson's disease pathology, and organ toxicity, driving ongoing research into its mechanisms . This product, this compound, is intended for use as a critical tool in such investigative studies. It is supplied For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HCl3 B086510 Trichloroethylene-d CAS No. 13291-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trichloro-2-deuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2HCl3/c3-1-2(4)5/h1H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTXAVWGXDQKEL-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482422
Record name Trichloroethylene-d
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Molecular Weight

132.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13291-68-4
Record name Trichloroethylene-d
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Record name Trichloroethylene-d
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Record name 13291-68-4
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Synthesis and Purity Assessment of Trichloroethylene D for Research Applications

Methodologies for Deuterium (B1214612) Labeling

The synthesis of Trichloroethylene-d primarily involves the introduction of a deuterium atom into the trichloroethylene (B50587) molecule. One established method involves the direct hydrogen-deuterium (H/D) exchange of trichloroethylene. This can be achieved by treating trichloroethylene with a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. For instance, a historical method describes the synthesis of this compound by equilibration with alkaline deuterium oxide. cdnsciencepub.com This process is repeated multiple times to achieve a high level of deuterium incorporation. cdnsciencepub.com The recovered deuterium oxide from each exchange can be reused, making the process more economical. cdnsciencepub.com

Another synthetic approach involves the reaction of a suitable precursor with a deuterated reagent. For example, 1,1,1-trichloroethane-d₃ has been synthesized from trichloroethylene in a multi-step process that proceeds via this compound. cdnsciencepub.comingentaconnect.com This pathway underscores the role of this compound as a key intermediate in the synthesis of other deuterated compounds.

More modern and selective methods for the deuteration of alkenes, which could be adapted for trichloroethylene, include transition-metal-catalyzed H/D exchange reactions. researchgate.netchinesechemsoc.org Catalysts based on iridium and cobalt have shown efficacy in promoting direct H/D exchange on alkenes using accessible deuterium sources like D₂O. chinesechemsoc.orgprinceton.edu These catalytic systems offer the potential for high selectivity and efficiency under mild reaction conditions. chinesechemsoc.org For example, visible light-mediated deuteration of alkenes using a cobaloxime catalyst and D₂O has been reported as a straightforward and economical strategy. chinesechemsoc.orgchinesechemsoc.org

The choice of synthetic method often depends on the desired level of isotopic purity, the scale of the synthesis, and the availability of starting materials and reagents.

Isotopic Purity and Quantification Techniques for this compound

Ensuring the isotopic purity of this compound is paramount for its application in research. Several analytical techniques are employed to quantify the percentage of deuterium incorporation and to detect any un-deuterated trichloroethylene or other impurities.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining isotopic purity. brightspec.com By analyzing the mass-to-charge ratio of the ions, the relative abundance of this compound (M+1) compared to the unlabeled trichloroethylene (M) can be determined. spectroscopyonline.comsigmaaldrich.com High-resolution mass spectrometry (HR-MS) is particularly powerful as it can accurately distinguish between isotopologues. rsc.orgresearchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used for the analysis of volatile compounds like trichloroethylene and its deuterated analog. nih.govresearchgate.netnih.gov However, challenges can arise from the overlapping mass spectral peak clusters of the analyte and its deuterated internal standard, a phenomenon known as 'cross-contribution'. nih.govmdpi.com Chemometric methods like classical least-squares (CLS) can be applied to deconvolute these overlapping signals and improve quantification accuracy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another indispensable technique for both structural confirmation and isotopic purity assessment. rsc.orglibretexts.org While ¹H NMR can be used to detect the residual protons in a deuterated sample, ²H (Deuterium) NMR directly observes the deuterium nucleus, providing a clear indication of successful labeling. silantes.comnih.gov The integration of NMR signals can provide quantitative information about the isotopic enrichment. rsc.orgresearchgate.net For complex mixtures, isotope-edited NMR techniques can be employed to selectively observe the deuterated molecules. nih.gov

Gas Chromatography (GC): Gas chromatography, particularly when equipped with sensitive detectors like the flame ionization detector (FID) or electron capture detector (ECD), is a robust method for separating and quantifying volatile organic compounds. nih.govsci-hub.senih.gov The separation of deuterated compounds from their non-deuterated counterparts is achievable on various GC columns. sci-hub.senih.gov The choice of the stationary phase can influence the separation, with different phases exhibiting varying degrees of isotope effects on retention times. sci-hub.senih.gov For instance, nonpolar stationary phases may show an "inverse isotope effect" where the heavier deuterated compound elutes earlier. sci-hub.senih.gov

The combination of these techniques provides a comprehensive characterization of this compound, ensuring its suitability for high-precision research applications.

Advanced Analytical Methodologies for Trichloroethylene D and Its Metabolites

Gas Chromatography-Mass Spectrometry (GC/MS) Techniques

Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone for the analysis of volatile organic compounds like TCE and its metabolites. cdc.gov This powerful combination separates compounds in a gaseous state and then identifies them based on their mass-to-charge ratio, providing high sensitivity and specificity. cdc.gov

Headspace analysis is a common technique for volatile compounds where the gaseous phase above a liquid or solid sample in a sealed vial is injected into the GC/MS. nih.gov This method is advantageous due to its simplicity and minimal use of solvents. koreascience.kr Static headspace (SHS) involves allowing the sample to reach equilibrium between the matrix and the gas phase before analysis. koreascience.kr Dynamic headspace (DHS), or purge-and-trap, involves continuously passing an inert gas through the sample to extract volatile compounds, which are then concentrated on a sorbent trap before being thermally desorbed into the GC/MS system. koreascience.kr

Preconcentration techniques are often employed to enhance the sensitivity of headspace analysis. nih.gov These strategies involve concentrating the analytes from a large volume of gas onto a sorbent material or a cryogenic trap. nih.gov This is particularly useful for detecting trace levels of TCE in environmental samples like air and water. nih.gov For instance, air samples can be pumped through a collection column containing adsorbents like Tenax®-GC or coconut charcoal, followed by thermal desorption and cryogenic trapping. cdc.govnih.gov

Solid Phase Microextraction (SPME) is a rapid, solvent-free sample preparation technique that integrates extraction and preconcentration into a single step. mdpi.com A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace, where analytes partition onto the fiber. mdpi.com The fiber is then transferred to the GC inlet for thermal desorption and analysis. mdpi.com Headspace SPME (HS-SPME) is particularly effective for volatile compounds like TCE in complex matrices such as landfill leachates. nih.gov

To further improve extraction efficiency, Liquid-Liquid Microextraction (LLME) can be combined with SPME. In a novel approach, a small amount of an organic solvent, such as hexane, is added to an aqueous sample containing TCE before performing headspace SPME. mdpi.comresearchgate.net This significantly increases the absolute recoveries of TCE. mdpi.comresearchgate.net For example, the absolute recoveries of TCE were enhanced from 11%–17% with SPME alone to 29%–41% with the LLME–SPME method. mdpi.comresearchgate.net This combined technique has proven to be linear for TCE concentrations ranging from 10 to 1000 ng/mL in water. mdpi.com

Table 1: Comparison of Absolute Recoveries for TCE using SPME and LLME-SPME

Concentration LevelAbsolute Recovery (SPME)Absolute Recovery (LLME-SPME)Enrichment Factor
Low11%29%2.6 ± 0.2
Medium15%35%2.4 ± 0.4
High17%41%2.2 ± 0.3

Data sourced from a study on the determination of trichloroethylene (B50587) in water. mdpi.com

Tandem mass spectrometry (MS/MS) enhances the selectivity and sensitivity of analysis by performing multiple stages of mass analysis. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and then the resulting product ions are detected. This technique is particularly useful for identifying and quantifying TCE metabolites in complex biological samples. nih.gove-jehs.org For example, a method using high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has been developed for the simultaneous detection of major TCE metabolites, including dichloroacetic acid (DCA), trichloroacetic acid (TCA), S-(1,2-dichlorovinyl)glutathione (DCVG), and S-(1,2-dichlorovinyl)-L-cysteine (DCVC), from small biological samples. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds and offering greater confidence in compound identification. nih.gov Ultra-high resolution mass spectrometry has been used in non-targeted metabolomics studies of workers occupationally exposed to TCE. nih.gov This approach allows for the comprehensive profiling of metabolic changes and the identification of known TCE metabolites, as well as other chlorinated compounds and endogenous metabolites affected by the exposure. nih.gov

Table 2: MS/MS Parameters for Selected TCE Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dichloroacetic acid (DCA)12783
Trichloroacetic acid (TCA)161117
S-(1,2-dichlorovinyl)glutathione (DCVG)374245
S-(1,2-dichlorovinyl)-L-cysteine (DCVC)214134
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC)256134

This table presents example precursor and product ions for the MS/MS analysis of TCE metabolites. researchgate.net

In quantitative analysis, an internal standard (IS) is a known amount of a compound added to a sample to correct for variations in sample preparation and instrument response. mdpi.com Trichloroethylene-d (TCE-d), a deuterated isotopologue of TCE, is an ideal internal standard for TCE quantification because it has nearly identical chemical and physical properties to the analyte but a different mass. mdpi.com The use of an isotopically labeled internal standard is highly recommended for methods like SPME, especially in field analyses where conditions can fluctuate. mdpi.com

A method using portable GC/MS with TCE-d as an internal standard demonstrated a linear dynamic range of 10–1000 ng/mL for TCE in water, with a limit of quantitation (LOQ) of 10 ng/mL. mdpi.com The accuracy, reported as relative error (RE), was between -12% and 10%, and the precision, as relative standard deviation (RSD), ranged from 4.4% to 11.9%. mdpi.com

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry

Isotope Ratio Mass Spectrometry (IRMS) for Compound-Specific Isotope Analysis (CSIA)

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for identifying the sources and tracking the fate of contaminants in the environment. arxiv.org This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl, ²H/¹H) within a specific compound. arxiv.orgnih.gov Isotope Ratio Mass Spectrometry (IRMS) is the primary instrument used for CSIA. nih.govmdpi.com

A CSIA method for TCE using gas chromatography-double focus magnetic-sector high-resolution mass spectrometry (GC-DFS-HRMS) has been developed, achieving high precision for chlorine isotope analysis. arxiv.org This method can differentiate between isotope ratios with a high degree of confidence, which is valuable for source apportionment and tracking the transformation processes of TCE in the environment. arxiv.org Furthermore, an online method for determining compound-specific hydrogen stable isotope ratios (δ²H) of TCE using continuous-flow isotope ratio mass spectrometry (GC/IRMS) coupled with a chromium reduction system has also been established. nih.gov Combining the analysis of multiple isotopes (e.g., carbon, chlorine, and hydrogen) can provide even more detailed insights into the origin and degradation pathways of TCE contamination at field sites. nih.gov

Real-time Monitoring and Field-deployable Analytical Systems

The development of real-time monitoring and field-deployable analytical systems has revolutionized the on-site analysis of volatile organic compounds like TCE. These systems provide immediate data, reducing the time and cost associated with collecting samples and sending them to a laboratory. americanlaboratory.comosti.gov

Portable GC/MS systems, such as the INFICON HAPSITE, allow for real-time measurement of VOCs in groundwater and soil gas. frtr.gov Another innovative technology is cavity ring-down spectroscopy (CRDS), which has been integrated into field-deployable sensors for the real-time monitoring of VOCs. americanlaboratory.com These analyzers can achieve high precision for various VOCs, including TCE, and exhibit a linear response over a range of concentrations. americanlaboratory.com

Selected ion flow tube-mass spectrometry (SIFT-MS) is another technique that enables direct, real-time analysis of air and headspace samples without the need for preconcentration. americanlaboratory.comgcms.cz SIFT-MS has demonstrated excellent linearity and repeatability for the analysis of TCE in water headspace. gcms.cz Additionally, mobile laboratories equipped with Trace Atmospheric Gas Analyzer (TAGA) systems, which are triple quadrupole mass spectrometers, can be used for continuous monitoring of TCE in ambient air, allowing for plume tracking and source identification in real-time. researchgate.net

Development of Novel Detection and Quantification Approaches

The pursuit of more sensitive, rapid, and field-deployable analytical methods has led to significant innovations in the detection and quantification of this compound (TCE-d) and its non-deuterated counterpart, Trichloroethylene (TCE), along with their metabolites. These novel approaches often leverage new instrumentation, advanced sample preparation techniques, and sophisticated data analysis methods to overcome the limitations of traditional laboratory-based analyses.

Chemometric Resolution of Overlapping Mass Spectra

A significant challenge in using this compound as an internal standard for TCE analysis via gas chromatography/mass spectrometry (GC/MS) is the "cross-contribution" problem, where the mass spectral ion clusters of the analyte (TCE) and the deuterated standard (TCE-d) overlap. wiley.comresearchgate.net To address this, researchers have developed novel chemometric approaches. One such method is the application of classical least-squares (CLS) to deconvolute the overlapping signals. wiley.comresearchgate.net This technique allows for the accurate quantification of TCE even when using a simple, isotopically labeled internal standard like TCE-d, which might otherwise produce confounding spectral data. wiley.com

A study demonstrated the effectiveness of this approach using a portable GC/MS system. The CLS model was constructed to predict the concentration ratios of TCE to TCE-d. researchgate.net This methodology is particularly valuable as it enables the use of more accessible and less expensive deuterated standards, which may only have one or two deuterium (B1214612) atoms. wiley.com

Table 1: Performance of Classical Least-Squares (CLS) Model for TCE Quantification Using TCE-d

Parameter Finding Source
Technique Classical Least-Squares (CLS) applied to portable GC/MS data researchgate.net
Analyte Trichloroethylene (TCE) researchgate.net
Internal Standard This compound (TCE-d) researchgate.net
Concentration Range 10–1000 ng mL⁻¹ researchgate.net
Linearity (R²) 0.993 wiley.comresearchgate.net

| Key Advantage | Successfully deconvolutes overlapping mass spectral peaks between TCE and TCE-d, improving quantification accuracy. | wiley.com |

Novel Sample Preparation and Portable Detection Systems

Innovations in sample preparation have been critical for improving detection limits and enabling on-site analysis.

Liquid–Liquid Microextraction Assisted Solid Phase Microextraction (LLME–SPME): A novel sample preparation method has been developed for the analysis of TCE in water using a portable GC/MS. mdpi.com This technique involves adding a minuscule amount of an organic solvent, such as hexane, to the aqueous sample prior to headspace solid-phase microextraction (SPME). mdpi.com The addition of the solvent significantly enhances the extraction efficiency of TCE from the water into the headspace, leading to improved sensitivity. mdpi.com This simple modification makes it highly suitable for rapid field analysis. mdpi.com

Table 2: Comparison of Extraction Recovery for TCE in Water

Method TCE Concentration Absolute Recovery Source
SPME Low 11% mdpi.com
High 17% mdpi.com
LLME-SPME Low 29% mdpi.com

Heated Diode Sensor: For rapid field screening of soil and water, a test kit utilizing a heated diode sensor has been developed. clu-in.org This sensor is selective for halogenated compounds like TCE and is not affected by interference from volatile aromatic hydrocarbons found in gasoline. clu-in.org The methodology has been standardized and approved as ASTM standard method D 7203-05 for screening TCE-contaminated soil. clu-in.org

Real-Time and Non-Destructive Monitoring

Mobile TAGA Mass Spectrometry: For real-time air monitoring, a method using a low-pressure chemical ionization (LPCI) source connected to a tandem mass spectrometer (TAGA) has been developed. researchgate.net This mobile system allows for direct, real-time measurement of ambient TCE concentrations, providing immediate data that is not possible with traditional methods requiring sample collection and laboratory analysis. researchgate.net By optimizing the instrument parameters, detection limits as low as 0.5 μg/m³ for TCE can be achieved. researchgate.net

Hyperspectral Estimator: In a unique approach for environmental monitoring, NASA has been developing a hyperspectral estimator to detect TCE contamination in groundwater by analyzing plants. nasa.gov This non-destructive technique works by detecting the spectral signature of a stable TCE metabolite, trichloroacetic acid (TCAA), in plant leaves. nasa.gov A white light is directed at a leaf, and a detector captures the resulting spectral signature, which is then compared to a library of signatures indicative of TCAA presence. Proof-of-concept testing has shown an accuracy of 80% in determining the presence or absence of TCE in plant leaves. nasa.gov

Advanced Detection in Complex Matrices

Micro-fabricated GC and Microsensor Array: A novel method for detecting TCE in indoor air, particularly in the presence of multiple interfering compounds, employs a micro-fabricated gas chromatograph with a microsensor array for detection. nih.gov This miniaturized system allows for sensitive and selective quantification.

Table 3: Detection Limits for TCE using Micro-fabricated GC with Microsensor Array

Sample Volume Detection Limit Range Source
1-L 0.8 to 2.4 ppb nih.gov

| 20-L | 0.04 to 0.12 ppb | nih.gov |

Comprehensive Quantification of Metabolites

Advanced analytical techniques are being applied for the comprehensive and simultaneous quantification of multiple TCE metabolites in biological tissues. Methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and dynamic headspace GC-MS are used to measure a suite of oxidative and glutathione (B108866) (GSH) conjugation pathway metabolites. oup.comnih.gov This allows for a more complete understanding of the metabolic profile following exposure.

Table 4: Analytical Methods for Key Trichloroethylene Metabolites

Metabolite(s) Analytical Method Source
Trichloroacetic acid (TCA) Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization oup.comnih.gov
Trichloroethanol (TCOH) Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov

Stable Isotope Probing Sip and Fractionation Studies Sif with Trichloroethylene D

Fundamental Principles of Isotope Fractionation in Trichloroethylene (B50587) Transformations

Isotope fractionation is the partitioning of isotopes between two substances or two phases of the same substance. During chemical and biological transformations of TCE, molecules containing lighter isotopes (e.g., ¹²C, ³⁵Cl, ¹H) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C, ³⁷Cl, ²H or D). This results in the remaining, untransformed contaminant pool becoming enriched in the heavier isotopes. The extent of this enrichment, quantified by the isotope enrichment factor (ε), provides a unique signature for different transformation pathways.

The breaking of carbon-chlorine (C-Cl) bonds is a critical step in many TCE degradation processes, leading to significant carbon isotope fractionation. The magnitude of the carbon isotope enrichment factor (εC) can vary depending on the specific degradation mechanism, such as microbial reductive dechlorination or abiotic degradation pathways. researchgate.netacs.org During anaerobic microbial reductive dechlorination, the preferential cleavage of bonds involving the lighter ¹²C isotope results in an enrichment of ¹³C in the residual TCE. nih.gov

Studies have shown that different microorganisms and degradation pathways exhibit distinct εC values. For instance, microbial reductive dechlorination of TCE by different bacterial cultures such as Desulfuromonas michiganensis strain BB1, Sulfurospirillum multivorans, and a bacterial consortium known as BioDechlor INOCULUM (BDI) resulted in εC values of -4.07 ± 0.48‰, -12.8 ± 1.6‰, and -15.27 ± 0.79‰, respectively. researchgate.netnih.gov In contrast, abiotic degradation mediated by iron sulfide (B99878) (FeS) showed significantly larger fractionation, with εC values around -33.4 ± 1.5‰. acs.org This difference in fractionation allows researchers to distinguish between biotic and abiotic degradation processes at contaminated sites. researchgate.netnih.gov The enrichment factor for TCE dechlorination by zero-valent iron has been reported to be approximately -10.1 ± 0.4‰. nih.gov

The following table summarizes carbon isotope enrichment factors for TCE degradation under various conditions.

Table 1: Carbon Isotope Enrichment Factors (εC) for Trichloroethylene Degradation

Degradation Process Culture/Medium εC (‰) Reference
Microbial Reductive Dechlorination Desulfuromonas michiganensis strain BB1 -4.07 ± 0.48 researchgate.netnih.gov
Microbial Reductive Dechlorination Sulfurospirillum multivorans -12.8 ± 1.6 researchgate.netnih.gov
Microbial Reductive Dechlorination BioDechlor INOCULUM (BDI) -15.27 ± 0.79 researchgate.netnih.gov
Microbial Reductive Dechlorination Dehalococcoides sp. strain CBDB1 -11.2 acs.org
Microbial Reductive Dechlorination Geobacter lovleyi strain SZ -12.2 ± 0.5 acs.org
Microbial Reductive Dechlorination Desulfitobacterium hafniense Y51 -9.1 ± 0.6 acs.org
Abiotic Reductive Dechlorination Iron Sulfide (FeS) at pH 8 -33.4 ± 1.5 acs.org
Abiotic Reductive Dechlorination Zero-Valent Iron (ZVI) -10.1 ± 0.4 nih.gov

Similar to carbon, chlorine isotope fractionation (εCl) occurs during the cleavage of the C-Cl bond. The analysis of both carbon and chlorine isotope fractionation, known as dual-isotope analysis, provides a more robust tool for identifying degradation pathways. diva-portal.org The ratio of chlorine to carbon isotope fractionation (εCl/εC) can be characteristic of a specific reaction mechanism. researchgate.net

For microbial reductive dechlorination of TCE, reported εCl values are generally smaller than εC values. For example, one study found an εCl of -3.5 ± 0.5‰ for TCE degradation by a microbial enrichment culture. diva-portal.orgresearchgate.net In the same study, the εC was -8.8 ± 0.2‰, yielding an εCl/εC ratio of approximately 0.4. diva-portal.orgresearchgate.net Different dechlorinating bacteria can exhibit distinct chlorine isotope effects. For instance, Geobacter lovleyi strain SZ showed an εCl of -3.6 ± 0.1‰, while Desulfitobacterium hafniense Y51 had an εCl of -2.7 ± 0.6‰. acs.org Abiotic degradation pathways also show significant chlorine isotope fractionation. The reaction of TCE with the enzymatic cofactor cobalamin, which can mimic microbial processes, resulted in an εCl of -4.0 ± 0.2‰. acs.org

The following table presents chlorine isotope enrichment factors for TCE degradation.

Table 2: Chlorine Isotope Enrichment Factors (εCl) for Trichloroethylene Degradation

Degradation Process Culture/Medium εCl (‰) Reference
Microbial Reductive Dechlorination Microbial Enrichment Culture -3.5 ± 0.5 diva-portal.orgresearchgate.net
Microbial Reductive Dechlorination Geobacter lovleyi strain SZ -3.6 ± 0.1 acs.org
Microbial Reductive Dechlorination Desulfitobacterium hafniense Y51 -2.7 ± 0.6 acs.org

The hydrogen/deuterium (B1214612) kinetic isotope effect (KIE) in TCE transformation is primarily associated with reactions involving the cleavage of a carbon-hydrogen (C-H) bond. However, in reductive dechlorination, where the primary bond cleavage is C-Cl, the hydrogen isotope effect is often a secondary KIE. This means that while the C-H bond is not broken in the rate-determining step, changes in its vibrational frequencies in the transition state can still lead to a measurable isotope effect.

Chlorine Isotope Fractionation

Application of Trichloroethylene-d in Tracing Environmental Contamination Pathways

The distinct isotopic signatures that result from the transformation of TCE can be used to trace the movement and degradation of contaminant plumes in the environment. By analyzing the isotopic composition of TCE at various points in a contaminated site, hydrogeologists can infer the extent of degradation, identify different contaminant sources with potentially different initial isotopic compositions, and distinguish between plumes that may have originated from separate spills. nih.govtandfonline.com

While the direct introduction of this compound as a tracer is not common practice in large-scale field applications, the principles of isotope fractionation are central to using the natural isotopic composition of TCE to understand its fate. The isotopic composition of commercially produced TCE can vary, and this initial signature can be used to differentiate sources. tandfonline.com As the contaminant undergoes degradation, the progressive enrichment of heavy isotopes in the residual TCE provides a natural tracer for the extent of attenuation. nih.gov For example, a significant enrichment in ¹³C in downgradient wells compared to the source zone is strong evidence for in-situ biodegradation. nih.gov

Isotopic Characterization of Biogeochemical Transformation Pathways

The measurement of isotope fractionation has become a powerful tool for characterizing the specific biogeochemical pathways responsible for TCE transformation in the subsurface. Different degradation mechanisms, such as aerobic versus anaerobic degradation, or biotic versus abiotic processes, often result in significantly different isotope enrichment factors. researchgate.netmdpi.com

For example, abiotic reductive dechlorination of TCE by minerals like iron sulfide tends to produce much larger carbon isotope fractionation than microbial reductive dechlorination. researchgate.netnih.gov This is because the rate-limiting step and the transition state of the reaction differ between these two pathways. By comparing the isotope fractionation observed at a field site with values from laboratory studies for known degradation pathways, it is possible to identify the dominant transformation processes occurring in situ. nih.gov

Reductive dechlorination is a major pathway for the natural attenuation of TCE in anaerobic environments. This process involves the sequential removal of chlorine atoms, transforming TCE to dichloroethene (DCE), then to vinyl chloride (VC), and finally to non-toxic ethene. Each of these dechlorination steps is associated with a characteristic isotope fractionation. researchgate.net

The magnitude of carbon and chlorine isotope fractionation during reductive dechlorination is influenced by the specific microorganisms involved and the enzymes they produce. acs.org For instance, different species of Dehalococcoides, a key group of bacteria responsible for the complete dechlorination of TCE to ethene, can exhibit different isotope effects. acs.org Studies have shown that the enrichment factors for the dechlorination of TCE to cis-DCE can vary between different microbial cultures. researchgate.net This variability, while complex, provides a high level of detail for understanding the microbial ecology of a contaminated site. The dual isotope approach, plotting δ¹³C against δ³⁷Cl, can further help to distinguish between different reductive dechlorination pathways and even different microbial strains. acs.orgresearchgate.net

Oxidative Degradation and Isotopic Signatures

The oxidative degradation of trichloroethylene is a critical transformation pathway. When this compound is used, the deuterium label provides a unique tracer to understand the reaction mechanisms. The isotopic signature of the residual compound and its degradation products can offer clear evidence of the transformation process. tandfonline.com

Research into the enzymatic oxidation of trichloroethylene by purified toluene (B28343) dioxygenase from recombinant E. coli strains has provided detailed mechanistic insights. In a study utilizing deuterated trichloroethylene, the primary oxidation products identified were formic acid and glyoxylic acid. nih.gov A key finding was that the oxidation of deuterated trichloroethylene resulted in the formation of deuterated formate (B1220265), accounting for 50.2% of the formate produced. nih.gov This observation indicates that both carbon atoms of the trichloroethylene molecule contribute to the formation of formic acid. nih.gov

The detection of deuterated formate confirms that the C-H (or C-D) bond is cleaved during the oxidative process and that the hydrogen (or deuterium) atom remains with the one-carbon fragment that becomes formic acid. The specific isotopic composition of the products serves as a distinct signature of the oxidative degradation pathway mediated by toluene dioxygenase. These findings suggest a mechanism that does not involve epoxide, dioxetane, or dihydroxy intermediates, distinguishing it from pathways proposed for cytochrome P-450 or methane (B114726) monooxygenase. nih.gov

Table 1: Products of Toluene Dioxygenase-mediated Oxidation of this compound
SubstrateMajor Degradation ProductsKey Isotopic FindingReference
This compoundFormic acid, Glyoxylic acid50.2% of the resulting formate was deuterated. nih.gov

Influence of Environmental Factors on Isotope Fractionation

Isotope fractionation, the partitioning of isotopes between different substances or phases, is influenced by a variety of environmental factors. While specific data on this compound is limited, extensive research on the carbon and chlorine isotope fractionation of trichloroethylene (TCE) during degradation processes illustrates the principles that would analogously affect its deuterated counterpart. These factors can alter reaction rates and mechanisms, thereby changing the magnitude of the isotope effect.

Several key environmental conditions have been shown to impact the isotope enrichment factors (ε) associated with TCE degradation:

Catalyst and Oxidant Type : The nature of the catalyst in photocatalytic degradation (e.g., TiO₂ vs. ZnO) or the type of oxidant (e.g., permanganate (B83412), Fenton's reagent) significantly influences the reaction pathway and the associated isotope fractionation. mdpi.comresearchgate.net

Contaminant Concentration : Studies on photocatalytic degradation have shown that the initial concentration of TCE can affect the degradation rate, although its impact on the carbon isotope enrichment factor (ε) is often minimal. mdpi.com For instance, ε values remained relatively stable across TCE concentrations of 25, 50, and 100 mg/L. mdpi.com

Presence of Other Ions : Inorganic ions commonly found in groundwater, such as nitrate (B79036) (NO₃⁻), bicarbonate (HCO₃⁻), magnesium (Mg²⁺), and calcium (Ca²⁺), can influence degradation rates and, to a lesser extent, isotope fractionation. mdpi.com Bicarbonate, for example, can scavenge reactive radicals, potentially altering the reaction and the resulting isotope effect. mdpi.com

Oxygen Concentration : The presence or absence of oxygen can dictate the degradation pathway (aerobic vs. anaerobic) and thus has a profound effect on isotope fractionation. nih.gov In photocatalysis, the introduction of O₂ can increase degradation efficiency but may not significantly change the carbon isotope enrichment factor. mdpi.com

Temperature : Temperature can affect microbial activity and reaction kinetics, which in turn can influence the degree of isotope fractionation during biodegradation. nih.gov

Physical Processes : Phase partitioning, such as volatilization from water to the gas phase, can also cause isotope fractionation. However, for TCE, volatilization from water has been found to cause negligible hydrogen and carbon isotope fractionation, although chlorine isotope fractionation can be small but measurable. researchgate.net

The stability of isotope enrichment factors under a range of conditions is crucial for the application of Compound-Specific Isotope Analysis (CSIA) in assessing the extent of contaminant degradation in the field. mdpi.com

Table 2: Influence of Selected Environmental Factors on Carbon Isotope Enrichment Factors (ε) during Photocatalytic Degradation of Trichloroethylene (TCE)
Environmental FactorConditionCarbon Enrichment Factor (ε)Effect on Degradation RateReference
Initial TCE Concentration25 mg/L-3.6 ± 0.3‰Rate decreased at 100 mg/L mdpi.com
50 mg/L-2.6 ± 0.2‰
100 mg/L-2.8 ± 0.2‰
OxygenAnaerobic-3.2 ± 0.5‰Lower efficiency mdpi.com
Aerobic-2.8 ± 0.1‰Increased efficiency
Nitrate (NO₃⁻) Conc.0.002 mol/L-2.4 ± 0.2‰Decreased with increasing concentration mdpi.com
0.02 mol/L-3.4 ± 0.5‰
0.2 mol/L-2.6 ± 0.1‰
Bicarbonate (HCO₃⁻) Conc.0.002 mol/L-3.2 ± 0.4‰Decreased with increasing concentration mdpi.com
0.02 mol/L-3.4 ± 0.4‰
0.2 mol/L-4.4 ± 0.3‰
Cations (0.02 mol/L)Mg²⁺Not specifiedDecreased mdpi.comresearchgate.net
Ca²⁺Not specifiedDecreased

Environmental Dynamics and Biogeochemical Transformations of Trichloroethylene

Microbial Degradation Pathways

The biodegradation of trichloroethylene (B50587) (TCE) is a significant area of research, with microbial processes playing a central role in its environmental fate. These processes can be broadly categorized into anaerobic and aerobic pathways, each involving distinct microbial consortia and enzymatic mechanisms. The use of deuterated trichloroethylene (Trichloroethylene-d) in studies helps to elucidate these complex degradation pathways.

Anaerobic Reductive Dechlorination Mechanisms

Under anaerobic conditions, a key degradation mechanism for trichloroethylene is reductive dechlorination. clu-in.org In this process, microorganisms use TCE as an electron acceptor, sequentially replacing chlorine atoms with hydrogen atoms. clu-in.orgnih.gov This biological process, known as halorespiration or dehalorespiration, allows microbes to gain energy and grow. frtr.gov The typical pathway involves the transformation of TCE to dichloroethene (DCE), then to vinyl chloride (VC), and finally to non-toxic ethene. clu-in.orgnih.gov Hydrogen often serves as the primary electron donor in this process, produced through the fermentation of organic substrates by other microorganisms. clu-in.orgfrtr.gov

The process of anaerobic reductive dechlorination can be influenced by various environmental factors. For instance, the presence of nitrate (B79036) can have complex effects. While high concentrations of nitrate may inhibit the reduction of TCE to DCE, it has been observed to enhance the subsequent reduction of vinyl chloride to ethene. frontiersin.org This is attributed to the thermodynamic preference for nitrate reduction over TCE reduction and the pH-stabilizing effect of self-alkalization during nitrate reduction. frontiersin.org

Aerobic Co-metabolism and Direct Oxidation

In aerobic environments, the primary microbial degradation pathway for TCE is co-metabolism. nih.gov This process involves the fortuitous degradation of TCE by enzymes that microorganisms produce to metabolize other compounds, known as primary substrates. Common primary substrates that induce the necessary enzymes include methane (B114726), phenol (B47542), and toluene (B28343). asm.org The enzymes responsible are typically non-specific oxygenases. For example, methane-oxidizing bacteria (methanotrophs) can degrade TCE when actively metabolizing methane. asm.org Similarly, bacteria that utilize phenol or toluene as a growth substrate can produce enzymes like toluene dioxygenase that also degrade TCE. asm.org

Direct aerobic oxidation, where bacteria use TCE as their sole source of carbon and energy, is another potential pathway, though less commonly observed than co-metabolism. nih.gov This process leads to the direct breakdown of TCE into less harmful substances. rsc.org

The efficiency of aerobic co-metabolism can be enhanced by providing a suitable primary substrate. Studies have shown that amending TCE-contaminated groundwater with phenol can increase TCE mineralization. cdnsciencepub.com The introduction of phenol stimulates the growth of specific microbial populations, such as relatives of Variovorax and Burkholderia, which are known TCE degraders. cdnsciencepub.com

Identification and Characterization of Key Microbial Consortia and Enzymes

A variety of microorganisms and enzymes have been identified as key players in the degradation of trichloroethylene.

Anaerobic Microorganisms and Enzymes:

Dehalococcoides mccartyi: This bacterium is a key organism capable of complete reductive dechlorination of TCE to ethene. nih.govfrontiersin.org

Dehalogenimonas: Another genus that can catalyze the reductive dechlorination of TCE to ethene. nih.gov

Geobacter, Desulfomonile, Desulfuromonas, Dehalobacter, and Desulfitobacterium: These bacteria can partially reduce TCE to DCE. frontiersin.orgrsc.org

Reductive dehalogenases (RDases): These are the key enzymes involved in anaerobic reductive dechlorination. nih.gov

Aerobic Microorganisms and Enzymes:

Pseudomonas species: Often a fundamental part of bacterial communities that degrade TCE through co-metabolism, using substrates like phenol and toluene. rsc.orgnasa.gov Pseudomonas putida has been specifically studied for its ability to degrade TCE. asm.org

Burkholderia species: Also implicated in TCE degradation. cdnsciencepub.com Burkholderia cepacia is known to degrade TCE. asm.org

Cupriavidus necator: This soil bacterium can degrade TCE via a phenol-dependent pathway involving a multi-subunit phenol hydroxylase enzyme. byu.edu

Stenotrophomonas maltophilia: A strain of this bacterium has been identified that can use TCE as its sole carbon source. scirp.org

Bacillus cereus: A novel strain of this bacterium was found to efficiently degrade TCE. academicjournals.org

Toluene Dioxygenase: An enzyme found in some Pseudomonas species that initiates the degradation of toluene and can also oxidize TCE, producing formic acid and glyoxylic acid. asm.orgnih.gov

Toluene 2-monooxygenase: Purified from Burkholderia cepacia, this enzyme oxidizes TCE to carbon monoxide, formic acid, and glyoxylic acid, likely through a trichloroethylene epoxide intermediate. asm.orgnih.gov

Methane Monooxygenase: Found in methanotrophs, this enzyme oxidizes TCE to TCE epoxide and chloral (B1216628). asm.org

Table 1: Key Microbial Genera and Enzymes in Trichloroethylene (TCE) Degradation

Degradation Pathway Microbial Genera Key Enzymes
Anaerobic Reductive Dechlorination Dehalococcoides, Dehalogenimonas, Geobacter, Desulfomonile, Desulfuromonas, Dehalobacter, Desulfitobacterium Reductive dehalogenases (RDases)
Aerobic Co-metabolism/Direct Oxidation Pseudomonas, Burkholderia, Cupriavidus, Stenotrophomonas, Bacillus, Methanotrophs Toluene Dioxygenase, Toluene Monooxygenases, Methane Monooxygenase, Phenol Hydroxylase

Abiotic Transformation Pathways

Besides microbial degradation, trichloroethylene can also be transformed through abiotic (non-biological) processes in the environment. These pathways often involve chemical reactions with minerals and other substances present in soil and groundwater.

Chemical Oxidation Reactions

Chemical oxidation is a significant abiotic pathway for TCE degradation. This process involves the use of strong oxidizing agents to break down the TCE molecule.

Permanganate (B83412) (MnO₄⁻): Potassium permanganate is an effective oxidant for TCE, ultimately producing manganese dioxide, chloride, carbon dioxide, and acidity. researchgate.net

Fenton's Reagent (Hydrogen Peroxide and Iron): Hydrogen peroxide (H₂O₂), in the presence of ferrous iron (Fe²⁺), generates highly reactive hydroxyl radicals (•OH) that can oxidize TCE. nih.gov The efficiency of this process can be influenced by the concentration of Fe(II). nih.gov In the presence of Fe(II), the degradation pathway can shift from hydrodechlorination to •OH oxidation. nih.gov

Ozone (O₃): Ozone can directly oxidize TCE or generate hydroxyl radicals to achieve degradation. epa.gov

Persulfate (S₂O₈²⁻): Persulfate can be activated by heat or iron to produce sulfate (B86663) radicals, which are powerful oxidants for TCE. epa.gov

The products of chemical oxidation can vary depending on the specific oxidant and reaction conditions. For example, the oxidation of TCE by toluene dioxygenase, an enzymatic process that mimics chemical oxidation, yields formic acid and glyoxylic acid. nih.gov Oxidation of deuterated trichloroethylene in this system resulted in the formation of deuterated formate (B1220265). nih.gov

Hydrolysis and Other Non-Reductive Transformations

Hydrolysis, the reaction with water, is a potential but generally slow degradation pathway for trichloroethylene under typical environmental conditions. science.gov

A more significant abiotic transformation pathway, particularly in the presence of certain minerals, is reductive dechlorination. This is distinct from the microbial process, although it can be facilitated by biogeochemical cycles.

Iron-bearing Minerals: Minerals such as pyrite (B73398) (FeS₂), magnetite (Fe₃O₄), green rusts, and mackinawite (FeS) can abiotically degrade TCE. nih.govnavy.mil Mackinawite has been shown to be effective in reducing TCE to acetylene (B1199291) under anoxic conditions. nih.gov The primary abiotic reductive pathway is often β-elimination (dihaloelimination), which forms chloroacetylene and then acetylene, in contrast to the sequential hydrogenolysis seen in biotic pathways. navy.milenviro.wiki

Iron Sulfide (B99878) Minerals: The formation of reactive iron sulfide minerals, which can be a result of microbial sulfate and iron reduction, can lead to the abiotic degradation of TCE. enviro.wiki Studies have shown that the greatest extent of abiotic reductive dechlorination occurs under iron- and sulfate-reducing conditions where high concentrations of Fe(II) and S(-II) mineral species are present. serdp-estcp.mil

The rate of abiotic degradation can be significant. For instance, in autoclaved microcosms containing site soil and groundwater, the removal rate for TCE was measured at 0.95 ± 0.31 yr⁻¹. navy.mil Isotope fractionation studies using deuterated compounds can help distinguish between biotic and abiotic degradation pathways. serdp-estcp.mil

Photodegradation Mechanisms

The photodegradation of trichloroethylene (TCE) and its deuterated analogue, this compound, is a significant abiotic transformation process, particularly in the atmosphere and surface waters. The primary mechanism involves the absorption of ultraviolet (UV) radiation, which can lead to direct photolysis or the formation of highly reactive species that subsequently degrade the compound.

In direct photolysis, the TCE molecule absorbs a photon, leading to the excitation of its electronic state. This excited state is unstable and can lead to the cleavage of the carbon-chlorine (C-Cl) or carbon-carbon (C=C) bonds. However, a more dominant pathway in many environmental settings is indirect photolysis, which is initiated by photosensitizers or the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.com For instance, in photocatalytic systems using semiconductors like titanium dioxide (TiO₂), UV light generates electron-hole pairs, which react with water and oxygen to produce •OH radicals. mdpi.com These radicals readily attack the C=C double bond of the TCE molecule, initiating a cascade of oxidation reactions. mdpi.com

The substitution of hydrogen with deuterium (B1214612) in this compound introduces a kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Therefore, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound. Mechanistic studies on photochemical C-H bond cleavage and reformation utilize hydrogen/deuterium isotopic fractionation to elucidate the elementary steps involved in the exchange process. princeton.edu While direct photolysis primarily involves the C=C or C-Cl bonds, some secondary reactions or alternative pathways might involve the C-H (or C-D) bond.

Compound-specific isotope analysis (CSIA) is a powerful tool for investigating these mechanisms. Isotope fractionation, the change in the isotopic ratio of the remaining reactant pool, provides insights into the reaction pathway. rsc.org During photodegradation, isotope fractionation can arise not only from the breaking of chemical bonds but also from the photophysical processes of the molecule's excited states. rsc.org Studies on the photocatalytic degradation of TCE have shown small but measurable carbon isotope effects (ε), which are relatively insensitive to environmental factors like catalyst type or initial contaminant concentration, suggesting a consistent degradation mechanism involving the attack of •OH on the C=C bond. mdpi.com For this compound, a hydrogen KIE would be expected in pathways where H/D abstraction is significant, complementing the carbon and chlorine isotope analysis to provide a more detailed picture of the photodegradation mechanism.

Interplay between Biotic and Abiotic Processes in Environmental Fate

In soil and groundwater, the environmental fate of this compound is governed by a complex interplay between biotic and abiotic degradation processes, which can occur simultaneously and influence one another. clu-in.orgprovectusenvironmental.com Distinguishing between these pathways is crucial for understanding natural attenuation and designing effective remediation strategies.

Biotic Degradation: Microbial processes are a major driver of TCE transformation. The most studied pathway is anaerobic reductive dechlorination, where bacteria use TCE as an electron acceptor, sequentially removing chlorine atoms to form cis-1,2-dichloroethylene (B151661) (cis-DCE), vinyl chloride (VC), and finally non-toxic ethene. nih.gov This process is mediated by key enzymes called reductive dehalogenases (RDases). nih.gov Aerobic cometabolism is another biotic pathway where microorganisms, such as toluene-oxidizing bacteria, degrade TCE using enzymes like toluene monooxygenases, although TCE itself does not support their growth. nih.gov

Abiotic Degradation: Abiotic pathways involve chemical reactions with naturally occurring minerals or reagents. A significant abiotic process is the reductive dechlorination by zero-valent iron (ZVI) or iron-bearing minerals like iron sulfide (FeS) and magnetite. provectusenvironmental.comresearchgate.net These reactions typically lead to different product distributions than biotic pathways, often favoring the formation of acetylene through a β-elimination reaction, which is a minor pathway in biological reduction. provectusenvironmental.com

Interaction and Isotopic Signatures: The interaction between these processes can be complex. For example, microbial activity can alter geochemical conditions (e.g., pH, redox potential) which in turn affect the rates of abiotic reactions. Conversely, abiotic reactions can produce intermediates that are more amenable to microbial degradation.

Compound-specific isotope analysis (CSIA) is instrumental in deconvoluting these overlapping processes. Biotic and abiotic pathways often exhibit distinct isotope fractionation patterns. researchgate.net Studies have shown that abiotic reductive dechlorination of TCE by FeS results in significantly larger carbon isotope fractionation compared to microbial dechlorination. researchgate.net This difference is attributed to the rate-limiting step of the reaction; in abiotic reactions, the bond cleavage is typically rate-limiting, leading to a large isotope effect, whereas in biotic reactions, processes like substrate transport into the cell may be slower, masking the intrinsic isotope effect of the enzymatic reaction. researchgate.net

A key process for this compound is the hydrogen isotope exchange with water, an abiotic reaction that can occur under typical groundwater pH conditions. researchgate.netnih.gov This exchange alters the hydrogen isotope composition (δ²H) of the this compound molecule over time, which can mask the original isotopic signature or signatures from degradation processes. researchgate.net However, this exchange itself can be used as a tool. For instance, the extent of hydrogen isotope exchange in reductive dechlorination products can help distinguish between biotic and abiotic pathways. Abiotic reduction by ZVI shows a significant preference for incorporating ¹H over ²H into the products, leading to a strong depletion of deuterium in the products compared to biotic pathways. dtic.mil

The following table summarizes typical carbon isotope enrichment factors for different TCE degradation pathways.

Degradation PathwayProcess TypeTypical Carbon Isotope Enrichment Factor (εC)Reference(s)
Reductive Dechlorination by FeSAbiotic-24.6‰ to -33.4‰ researchgate.net
Reductive Dechlorination by ZVIAbiotic~ -14‰ nih.gov
Microbial Reductive DechlorinationBiotic-2.5‰ to -15.3‰ researchgate.netnih.gov
Photocatalytic Oxidation (TiO₂)Abiotic-2.0‰ to -3.2‰ mdpi.com

Environmental Factors Influencing Degradation Rates and Pathways

The rates and dominant pathways of this compound degradation are highly sensitive to a range of environmental factors. These factors can influence both the chemical reactivity of the molecule and the activity of microbial populations responsible for its transformation.

pH: The pH of the surrounding medium is a critical factor. For abiotic degradation by ZVI, the reaction rate of TCE is highly pH-dependent. Rates generally decrease as pH increases from acidic to alkaline conditions. nih.gov For example, the surface-normalized reaction rate constant (ksa) for TCE degradation by ZVI was observed to decrease linearly between pH 3.8 and 8.0, with no degradation observed at pH 9 and 10. nih.gov Lowering the pH doesn't always accelerate remediation, as it also increases the rate of iron corrosion, consuming the reactive medium. nih.gov For biotic degradation, microbial activity is typically optimal within a specific pH range, often between 6.0 and 8.0. nih.gov Weakly acidic conditions (pH < 7.0) can negatively impact TCE removal rates by anaerobic granular sludge. nih.gov Furthermore, pH significantly influences the rate of hydrogen-deuterium exchange between this compound and water, with higher rates observed at above-neutral pH. researchgate.net

Temperature: Temperature affects reaction kinetics and microbial metabolism. For biotic processes, TCE dechlorination generally increases with temperature up to an optimum, typically between 25°C and 35°C, after which higher temperatures can negatively impact the microbial community. nih.gov Abiotic degradation rates also increase with temperature. nih.gov Studies of TCE degradation under thermal remediation conditions (e.g., 120°C) show significantly increased transformation rates compared to ambient temperatures. nih.gov The temperature also affects the rate of hydrogen-deuterium exchange, a key process for this compound. researchgate.net

Presence of Other Substances: The presence of co-contaminants, electron donors, and specific minerals can profoundly influence degradation.

Co-contaminants: Other chlorinated solvents like chloroform (B151607) can inhibit TCE dechlorination even at low concentrations. nih.gov

Electron Donors: The availability of electron donors, such as organic substrates or hydrogen, is essential for biotic reductive dechlorination. nih.gov

Minerals: The presence of iron-bearing minerals like goethite can substantially increase the rate of abiotic TCE degradation, especially at elevated temperatures. nih.gov

Oxygen: Oxygen content determines whether aerobic or anaerobic pathways dominate. Aerobic conditions are necessary for cometabolism by certain bacteria, while anaerobic conditions are required for reductive dechlorination. nih.gov The presence of oxygen can inhibit the activity of strictly anaerobic dechlorinating bacteria like Dehalococcoides. nih.gov

Anions and Cations: In photocatalytic degradation, the presence of certain anions (e.g., NO₃⁻, HCO₃⁻) and cations (e.g., Mg²⁺, Ca²⁺) can decrease the degradation efficiency of TCE, potentially by scavenging hydroxyl radicals or competing for active sites on the catalyst. mdpi.com

The following table summarizes the influence of key environmental factors on TCE degradation.

Environmental FactorEffect on Degradation Rate/PathwayProcess(es) AffectedReference(s)
pH Rate decreases with increasing pH (acidic to alkaline).Abiotic (ZVI) nih.gov
Optimal range typically 6.0-8.0.Biotic nih.gov
H/D exchange rate increases at higher pH.Abiotic (Isotope Exchange) researchgate.net
Temperature Rate increases with temperature up to an optimum.Biotic, Abiotic nih.govnih.gov
H/D exchange rate increases with temperature.Abiotic (Isotope Exchange) researchgate.net
Oxygen Inhibits anaerobic pathways; required for aerobic pathways.Biotic nih.gov
Iron Minerals (e.g., Goethite) Increases abiotic degradation rate.Abiotic nih.gov
Co-contaminants (e.g., Chloroform) Can inhibit biotic degradation.Biotic nih.gov
Inorganic Ions (e.g., NO₃⁻, HCO₃⁻) Can decrease photocatalytic degradation rate.Abiotic (Photocatalysis) mdpi.com

Biological Fate and Metabolic Pathways of Trichloroethylene and Its Metabolites

Absorption, Distribution, and Elimination Kinetics

Trichloroethylene (B50587) (TCE) is a lipophilic compound that is readily absorbed into the body through inhalation, ingestion, and skin contact. epa.govwww.gov.ukcdc.gov Following absorption, it is quickly distributed throughout the body via the bloodstream. www.gov.ukwho.int Due to its high lipid solubility, TCE tends to accumulate in adipose tissue, which can act as a reservoir and prolong internal exposure. epa.govwww.gov.uk High concentrations of TCE are also found in the brain, liver, and kidneys. epa.gov

The elimination of TCE from the body occurs through two primary routes: exhalation of the unchanged compound and excretion of its metabolites in the urine. epa.govwww.gov.uk A smaller amount is eliminated through feces, sweat, and saliva. epa.govinchem.org The elimination of unchanged TCE via the lungs is rapid initially and then slows down. epa.gov The half-life of TCE elimination through exhalation can range from 6 to 44 hours. www.gov.uk Urinary excretion is the main pathway for the elimination of TCE metabolites. epa.govcdc.gov The biological half-life for the urinary excretion of trichloroethanol is about 10 hours, while for trichloroacetic acid, it is significantly longer at approximately 52 hours, meaning it can be detected in urine for at least a week after exposure. cdc.gov The kinetics of urinary elimination are notably faster in rodents than in humans. epa.gov

Interactive Data Table: Elimination Half-Lives of TCE and its Metabolites

CompoundElimination Half-LifePrimary Excretion Route
Trichloroethylene (unchanged)6 to 44 hours www.gov.ukLungs (exhalation) epa.govwww.gov.uk
Trichloroethanol~10 hours www.gov.ukcdc.govUrine epa.govwww.gov.uk
Trichloroacetic acid~52 hours www.gov.ukcdc.govUrine epa.govwww.gov.uk

Major Metabolic Pathways

The metabolism of trichloroethylene is a complex process that is critical to its toxicity. nih.gov It primarily occurs in the liver, with some metabolic activity also taking place in the kidneys, lungs, and male reproductive organs. epa.govwww.gov.uk The two major metabolic pathways are cytochrome P450 (CYP)-mediated oxidation and glutathione (B108866) S-transferase (GST)-mediated conjugation. cdc.govnih.gov The oxidative pathway is quantitatively the more dominant of the two in all species studied, including humans. nih.gov

Cytochrome P450 (CYP)-mediated Oxidation

The initial and rate-limiting step in the oxidative metabolism of TCE is its oxidation by cytochrome P450 enzymes. nih.gov This process leads to the formation of a transient, unstable intermediate, trichloroethylene oxide. This epoxide can then undergo intramolecular rearrangement to form chloral (B1216628), which is hydrated to chloral hydrate (B1144303). wikipedia.org

CYP2E1 is the primary enzyme responsible for TCE oxidation at lower concentrations, though other CYP isoforms can also contribute, particularly at higher exposure levels. epa.govoup.com Chloral hydrate is further metabolized by alcohol and aldehyde dehydrogenases to trichloroethanol and trichloroacetic acid. www.gov.uk Trichloroethanol can also be conjugated with glucuronic acid to form trichloroethanol glucuronide. www.gov.uk These oxidative metabolites, including chloral, glyoxylic acid, carbon monoxide, formic acid, and dichloroacetic acid, are the major products detected. mst.edu

Glutathione S-Transferase (GST)-mediated Conjugation

The second major pathway for TCE metabolism involves its conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.net This pathway, while less prominent than oxidation, is crucial as it can lead to the formation of highly reactive and mutagenic metabolites. nih.gov The initial product of this pathway is S-(1,2-dichlorovinyl)glutathione (DCVG). nih.govfrontiersin.org

The formation of DCVG can occur in the liver and kidneys. oup.com DCVG is then further processed, primarily in the kidneys, by the enzymes γ-glutamyltransferase (GGT) and dipeptidases to form S-(1,2-dichlorovinyl)-L-cysteine (DCVC). nih.gov DCVC can be a potent nephrotoxin. nih.gov It can be further metabolized by N-acetyltransferase to form N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC), a stable end-product found in urine, or it can be bioactivated by cysteine conjugate β-lyase to a reactive thiol that is toxic. nih.govfrontiersin.org

Formation and Identification of Key Metabolites

The metabolism of TCE results in a variety of metabolites, the identification of which is essential for understanding its toxic effects. The primary metabolites from the CYP-mediated oxidative pathway are trichloroacetic acid (TCA), dichloroacetic acid (DCA), trichloroethanol (TCOH), and its glucuronide conjugate (TCOG). nih.govnih.gov These have been identified in the urine of both humans and experimental animals. nih.govnih.gov

From the GST-mediated conjugation pathway, the key metabolite identified in urine is N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC). nih.govnih.gov The precursor to this, S-(1,2-dichlorovinyl)glutathione (DCVG), is formed in the liver and kidneys. oup.comresearchgate.net The subsequent cysteine conjugate, DCVC, is primarily formed and found in the kidney. researchgate.net The detection of these specific metabolites in urine confirms the activity of both major metabolic pathways in vivo. nih.govepa.gov

Interactive Data Table: Key Metabolites of Trichloroethylene

Metabolic PathwayKey MetabolitesPrimary Site of Formation
CYP-mediated OxidationTrichloroacetic acid (TCA) nih.govLiver nih.gov
CYP-mediated OxidationDichloroacetic acid (DCA) nih.govLiver nih.gov
CYP-mediated OxidationTrichloroethanol (TCOH) nih.govLiver nih.gov
CYP-mediated OxidationTrichloroethanol glucuronide (TCOG) nih.govLiver nih.gov
GST-mediated ConjugationS-(1,2-dichlorovinyl)glutathione (DCVG) nih.govLiver, Kidneys oup.com
GST-mediated ConjugationS-(1,2-dichlorovinyl)-L-cysteine (DCVC) nih.govKidneys nih.gov
GST-mediated ConjugationN-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) nih.govKidneys nih.gov

Species-Specific Metabolic Differences

Significant species-specific differences exist in the metabolism of trichloroethylene, which can impact its toxicity. nih.gov For instance, the rate of TCE metabolism is faster in mice than in rats. nih.gov At high doses, mice metabolize a much larger percentage of the administered TCE compared to rats, leading to higher exposure to metabolites. nih.gov

Mice also produce significantly higher concentrations of trichloroacetic acid (TCA) and dichloroacetic acid (DCA) compared to rats. nih.govtandfonline.com The formation of DCA in significant amounts may be unique to mice. tandfonline.com In contrast, dogs produce higher peak concentrations of TCA than rats. tandfonline.com These differences in metabolite profiles are thought to contribute to the species-specific differences in TCE-induced toxicity, such as the higher incidence of liver tumors in mice. nih.govtandfonline.com There are also differences in the formation of glutathione conjugates between rats and humans. annualreviews.org

Physiologically Based Pharmacokinetic (PBPK) Modeling in Metabolic Studies

Physiologically based pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion of chemicals like TCE in the body. bmj.comnih.gov These models are crucial for understanding and predicting the complex metabolic fate of TCE and for extrapolating data from animals to humans for risk assessment. nih.govtandfonline.com

PBPK models have been developed for TCE and its major oxidative metabolites, including trichloroacetic acid (TCA) and dichloroacetic acid (DCA). nih.gov These models can incorporate data on inter-individual and inter-species variability in metabolism. researchgate.netcapes.gov.br For example, PBPK models have been used to study the interstrain variability of TCE metabolism in mice, showing that the metabolic flux through oxidation is less variable than through glutathione conjugation. researchgate.netcapes.gov.brnih.gov By integrating experimental data, PBPK models help to refine our understanding of how factors like genetic polymorphisms and exposure levels influence the metabolic pathways of TCE and its associated health risks. tandfonline.comepa.gov

Based on a comprehensive review of scientific literature, there is a significant lack of available research specifically detailing the biological fate and metabolic pathways of Trichloroethylene-d . The existing body of research extensively covers non-deuterated Trichloroethylene (TCE), while its deuterated counterpart, this compound, is primarily documented as an internal standard for analytical purposes, such as in mass spectrometry, to ensure the accuracy of TCE quantification.

There is no substantial evidence or detailed study in the public domain that has investigated the metabolomics of this compound in biological systems. Therefore, an article focusing solely on the biological fate and metabolic pathways of this compound, as requested, cannot be generated with scientific accuracy and sufficient detail.

Would you be interested in an article on Trichloroethylene (TCE) instead? There is a wealth of information available on its metabolomics, which would allow for a thorough and scientifically robust article structured around your provided outline, including detailed research findings and data tables.

Mechanistic Investigations of Biotransformation and Reactivity Using Deuterated Analogs

Elucidating Reaction Mechanisms via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH). For trichloroethylene (B50587), substituting hydrogen with deuterium (B1214612) at the C-H bond allows for the investigation of C-H bond cleavage in the rate-determining step of a reaction. A significant KIE (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step.

Studies investigating the reductive dechlorination of trichloroethylene have utilized deuterated compounds to understand the reaction pathways. For instance, the absence of a measurable kinetic isotope effect in the reaction of hydroxyl radicals with trichloroethylene suggests that an OH addition mechanism dominates over a hydrogen abstraction mechanism. researchgate.net

In experiments involving the reduction of trichloroethylene by vitamin B12, a model for microbial reductive dechlorination, pH-dependent shifts in chlorine isotope effects were observed. researchgate.netethz.ch At high pH, a large chlorine isotope effect suggests a mechanism involving C-Cl bond cleavage. ethz.ch Conversely, at low pH, a small chlorine isotope effect points to a different mechanism where C-Cl bond cleavage is not rate-determining. ethz.ch The use of deuterated water in these experiments further highlighted the role of protonation in this mechanistic shift. ethz.chresearchgate.net The slower reaction rate of deuterons (D+) compared to protons (H+) influenced the reaction pathway, providing evidence for the involvement of protonation in generating less reactive alkyl complexes at low pH. researchgate.netethz.chresearchgate.net

Transition State Theory and Reaction Coordinates

Transition state theory provides a framework for understanding reaction rates by considering the properties of the activated complex, or transition state, an intermediate structure between reactants and products. libretexts.org The reaction coordinate represents the pathway of minimum potential energy connecting reactants and products through the transition state.

Theoretical calculations, including transition state theory and ab initio methods, have been used to explore plausible reaction channels for the oxidation of trichloroethylene by hydroxyl radicals. researchgate.netunt.edu These calculations, combined with experimental data, support an OH addition mechanism. researchgate.net The lack of a measurable kinetic isotope effect for the reaction with deuterated trichloroethylene is consistent with this proposed mechanism, where the initial step is the addition of the hydroxyl radical to the double bond, rather than abstraction of the hydrogen atom. researchgate.netunt.edu

Role of Protonation in Mechanistic Shifts

Protonation plays a crucial role in shifting the reaction mechanisms of trichloroethylene biotransformation. As mentioned earlier, studies with vitamin B12 in deuterated water have demonstrated that the availability of protons (or deuterons) can dictate the dominant reaction pathway. ethz.chresearchgate.net At low pH, protonation leads to the formation of alkyl complexes, whereas at high pH, a different pathway involving C-Cl bond cleavage is favored. researchgate.netethz.ch This pH-dependent mechanistic shift is also reflected in the product distribution. researchgate.net

Deuterium exchange studies, where trichloroethylene is reacted with deuterium oxide and a base, have provided further evidence for the role of protonation. dtic.mil The incorporation of deuterium into the trichloroethylene molecule supports a mechanism involving the formation of a carbanion intermediate, where the acidity of the hydrogen is increased by the electron-withdrawing chlorine atoms. dtic.mil

Enzyme-Substrate Interactions in Metabolic Pathways

The metabolism of trichloroethylene is complex, involving multiple enzymatic pathways. nih.govnih.gov The use of deuterated analogs helps in understanding the interactions between trichloroethylene and the enzymes responsible for its transformation.

Specificity and Activity of Dehalogenases and Oxidative Enzymes

Reductive dehalogenases (RDases) are key enzymes in the anaerobic biodegradation of chlorinated compounds like trichloroethylene. frontiersin.org These enzymes exhibit specificity towards different chlorinated substrates. researchgate.netresearchgate.netasm.org While direct studies on the specificity of dehalogenases for Trichloroethylene-d are limited, the principles of enzyme specificity suggest that the substitution of hydrogen with deuterium would likely have a minimal effect on the initial binding to the active site but could influence the rate of catalysis if C-H bond cleavage is involved.

Oxidative enzymes, primarily cytochrome P450 (CYP) monooxygenases, are central to the aerobic metabolism of trichloroethylene. nih.govcanada.cawww.gov.uk The primary human CYP enzyme involved is CYP2E1, although others like CYP1A1/1A2, CYP2A6, and CYP3A4 also show some activity. nih.gov The initial step is the formation of an unstable intermediate, which can then be processed by other enzymes like alcohol and aldehyde dehydrogenases. nih.govwww.gov.uk Studies on the metabolism of trichloroethylene by purified toluene (B28343) 2-monooxygenase have identified products such as carbon monoxide, formic acid, and glyoxylic acid. asm.org The use of deuterated trichloroethylene in such studies could help to trace the fate of the hydrogen (or deuterium) atom during these complex transformations.

The table below summarizes the key enzymes involved in trichloroethylene metabolism.

Enzyme FamilySpecific Enzyme(s)Metabolic PathwayKey Function
Reductive Dehalogenases (RDases)e.g., TceAAnaerobic Reductive DechlorinationSequential removal of chlorine atoms. frontiersin.orgnih.gov
Cytochrome P450 (CYP)CYP2E1, CYP1A1/2, CYP2A6, CYP3A4Aerobic OxidationInitial oxidation of TCE. nih.gov
Toluene MonooxygenasesToluene 2-monooxygenaseAerobic Co-metabolismOxidation of TCE to various products. asm.org
Alcohol Dehydrogenase-Oxidative MetabolismProcessing of oxidative metabolites. www.gov.uk
Aldehyde Dehydrogenase-Oxidative MetabolismProcessing of oxidative metabolites. www.gov.uk

Competitive Inhibition and Enzyme Induction

Trichloroethylene and its metabolites can act as competitive inhibitors of the enzymes involved in their own metabolism and the metabolism of other compounds. cdc.gov For example, in methanotrophic bacteria, trichloroethylene competes with methane (B114726) for the active site of methane monooxygenase. ascelibrary.org The transformation intermediate, carbon monoxide, also acts as a competitive inhibitor of trichloroethylene oxidation. capes.gov.br

Enzyme induction, the process by which exposure to a chemical increases the expression of metabolizing enzymes, is another important aspect. For instance, exposure to trichloroethylene can induce the activity of certain cytochrome P450 enzymes. cdc.gov However, this induction may only be significant at high exposure concentrations. cdc.gov The use of deuterated trichloroethylene in studies of competitive inhibition and enzyme induction could provide more nuanced data on the kinetics of these processes.

Characterization of Reactive Intermediates

The biotransformation of trichloroethylene generates several reactive intermediates that are responsible for its toxic effects. nih.govnih.gov Identifying and characterizing these short-lived species is a significant challenge. The use of deuterated analogs can aid in this process.

The oxidation of trichloroethylene by cytochrome P450 enzymes is thought to proceed through a highly reactive trichloroethylene oxide intermediate. oup.comnih.gov This epoxide can rearrange and hydrolyze to form various products, including chloral (B1216628), glyoxylic acid, and dichloroacetic acid. oup.com Trapping experiments with deuterated radical traps, such as d8-isopropanol, have been used to investigate the role of free radical intermediates in the reductive dechlorination of trichloroethylene. researchgate.net The formation of deuterated dechlorination products provides direct evidence for the involvement of radical species. researchgate.net

In the reductive dehalogenation of nitrapyrin (B159567) by Nitrosomonas europaea, experiments conducted in deuterated solvent resulted in the incorporation of deuterium into the product, 2-chloro-6-dichloromethylpyridine. asm.org This finding confirmed that the chlorine was removed from the trichloromethyl group and provided insight into the reaction mechanism. asm.org

The table below lists some of the reactive intermediates and stable products formed during trichloroethylene metabolism.

PathwayReactive IntermediatesStable Products
Oxidative (CYP)Trichloroethylene oxide oup.comnih.govChloral hydrate (B1144303), Trichloroacetic acid, Trichloroethanol, Dichloroacetic acid canada.ca
Reductive DechlorinationDichlorovinyl radicals researchgate.netcis-Dichloroethene, trans-Dichloroethene, Vinyl chloride, Ethene frontiersin.org
Glutathione (B108866) ConjugationS-(1,2-dichlorovinyl)glutathione (DCVG)N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) nih.gov
Toluene 2-monooxygenaseTrichloroethylene epoxide asm.orgCarbon monoxide, Formic acid, Glyoxylic acid asm.org

Biological Plausibility of Observed Effects from a Mechanistic Perspective

The toxicological effects of trichloroethylene (TCE) are intrinsically linked to its complex biotransformation, which occurs primarily through two competing metabolic routes: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation. www.gov.uksci-hub.seannualreviews.org The use of deuterated analogs, such as this compound (D-TCE), is a powerful tool for investigating these mechanisms. By substituting a hydrogen atom with a deuterium atom, researchers can probe the rate-determining steps of metabolic reactions through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is a rate-limiting step, the reaction will proceed more slowly with the deuterated compound. This allows for a more precise understanding of metabolic flux and the contribution of each pathway to the formation of toxic metabolites, thereby establishing the biological plausibility of observed organ-specific toxicities.

The biotransformation of TCE is critical to its toxicity, as the parent compound is relatively inert, while several of its metabolites are highly reactive. sci-hub.se The two main pathways generate distinct sets of metabolites responsible for effects in different organs. annualreviews.orgoup.com

Oxidative Pathway: This pathway is initiated predominantly by cytochrome P450 enzymes, especially CYP2E1, and occurs mainly in the liver. www.gov.uknih.gov The oxidation of TCE forms an unstable intermediate, trichloroethylene oxide, which can rearrange to form chloral hydrate. sci-hub.seoup.com Chloral hydrate is further metabolized to trichloroethanol (TCOH) and trichloroacetic acid (TCA). nih.gov These oxidative metabolites are linked to toxicity in the liver, immune system, and central nervous system. annualreviews.orgnih.gov The initial oxidation of TCE by CYP enzymes involves the breaking of a C-H bond, making it a key step where a KIE would be expected upon deuteration. Theoretical studies support that investigating KIEs can elucidate the specific mechanisms of TCE biodegradation by enzymes like toluene dioxygenase and toluene 4-monooxygenase. acs.org

The study of deuterated analogs helps to mechanistically link these pathways to specific adverse effects. For instance, a significant KIE (a slowing of the reaction rate) in the formation of oxidative metabolites (TCA, TCOH) from this compound would provide direct evidence for the role of CYP-mediated C-H bond cleavage as the rate-limiting step in this pathway. This would strengthen the biological plausibility that these specific metabolites are responsible for the observed hepatic and immune effects. Conversely, a minimal KIE in the formation of GSH-derived metabolites would suggest that C-H bond cleavage is not the rate-limiting step in that pathway, which proceeds via nucleophilic substitution. acs.org

Research using CYP2E1-knockout mice has provided direct evidence for the central role of this enzyme in the oxidative metabolism of TCE, lending plausibility to its role in organ toxicity. As shown in the table below, the absence of CYP2E1 drastically reduces the formation of major oxidative metabolites.

Table 1: Urinary Metabolite Levels in cyp2e1+/+ vs. cyp2e1-/- Mice After Trichloroethylene Exposure nih.gov
MetaboliteGenotypeUrinary Concentration (μg/mL)Mechanistic Implication
Trichloroethanolcyp2e1+/+Significantly higherDemonstrates that CYP2E1 is the major enzyme responsible for the first step of TCE oxidative metabolism, producing the precursors to these metabolites. This provides a direct mechanistic link between CYP2E1 activity and the metabolite profile associated with hepatotoxicity.
cyp2e1-/-Considerably lower
Trichloroacetic Acid (TCA)cyp2e1+/+Significantly higher
cyp2e1-/-Considerably lower

Furthermore, studies on isotope fractionation provide a quantitative basis for distinguishing between different transformation pathways, which is the foundational principle behind using this compound. While not involving deuterium, studies measuring carbon and chlorine isotope effects have successfully differentiated between biotic and abiotic degradation mechanisms and even between different enzymatic reactions. nih.govmdpi.comresearchgate.net These studies show that significant isotope effects are associated with specific bond-cleavage events in rate-limiting steps.

Table 2: Isotope Effects Observed in Trichloroethylene (TCE) Transformation Studies
Transformation ProcessIsotope MeasuredObserved Isotope Effect (ε)ReferenceMechanistic Insight
Reductive Dehalogenation by Geobacter lovleyiCarbon (13C)-12.2‰ ± 1.0‰ nih.govThe magnitude of the isotope effect is unique to the specific reaction mechanism, allowing pathways to be distinguished. A large effect indicates that the bond involving the isotope is broken in the rate-determining step. This principle underpins the use of this compound to probe the C-H bond cleavage step in CYP450 oxidation.
Reductive Dehalogenation by Geobacter lovleyiChlorine (37Cl)-3.6‰ ± 0.2‰ mdpi.com
Reductive Dechlorination by Sulfurospirillum multivoransCarbon (13C)-12.8‰ ± 1.6‰ researchgate.net

Applications in Environmental Remediation Research and Development

Enhanced In Situ Bioremediation Strategies

In situ bioremediation harnesses the metabolic capabilities of microorganisms to degrade contaminants within the subsurface. The use of TCE-d has been instrumental in elucidating the complex biogeochemical processes that govern these strategies.

Bioaugmentation involves the introduction of specific, highly-efficient contaminant-degrading microorganisms into a contaminated site, while biostimulation involves the addition of nutrients or other substances to stimulate the activity of indigenous microbial populations. nih.gov Research has demonstrated that both strategies can enhance the reductive dechlorination of TCE. usu.edu

In a study investigating the remediation of a TCE-contaminated fractured rock aquifer, bioaugmentation with a consortium containing Dehalococcoides (DHC), a known TCE-degrading bacterium, was coupled with the injection of an emulsified vegetable oil solution as a biostimulant. oup.com Over a seven-year period, this approach was examined to understand the response of the groundwater microbial populations. oup.com While bioaugmentation can introduce the necessary microbial machinery for complete dechlorination, the success of the remediation often depends on the establishment of a supportive microbial community and appropriate biogeochemical conditions. usu.edu

Field-scale studies have shown that the combination of biostimulation and bioaugmentation can lead to significant increases in the degradation of TCE to harmless end products like ethene. nih.gov For instance, the injection of a mixed culture known as KB-1, which is enriched in Dehalococcoides, has been shown to substantially improve in situ anaerobic bioremediation of TCE-contaminated groundwater. nih.gov

The anaerobic reductive dechlorination of TCE is a process where TCE acts as an electron acceptor. nih.gov The availability of suitable electron donors is often a limiting factor for the growth and activity of dehalogenating microorganisms in contaminated environments. nih.govmdpi.com

Laboratory and pilot-scale studies have shown that the choice of electron donor significantly impacts the efficiency of TCE dechlorination. nih.gov For example, a mixture of methanol (B129727) and lactate (B86563) as an electron donor was found to be more effective for TCE dechlorination by indigenous microorganisms than methanol alone. nih.gov The slow release of electron donors from materials like emulsified vegetable oils can sustain microbial activity over extended periods, promoting complete dechlorination. mdpi.com

In the context of anaerobic respiration, TCE is sequentially reduced to less chlorinated compounds such as cis-dichloroethene (cis-DCE) and vinyl chloride (VC), and ultimately to ethene. nih.govnih.gov This process is mediated by key enzymes like reductive dehalogenases. nih.gov Conversely, under aerobic conditions, oxygen acts as the electron acceptor, and microorganisms can co-metabolize TCE. rsc.org Research has also explored the use of a bioelectrochemical system (BES) where a biocathode serves as the electron donor, offering a chemical-free alternative to traditional biostimulation. mdpi.com While the reductive dechlorination rate in a BES was found to be lower than with lactate, it demonstrated comparable efficiency in electron donor utilization. mdpi.com

Sulfate (B86663) can act as a competing electron acceptor, and its presence can influence TCE bioremediation. Studies have shown that at concentrations up to 10 mM, sulfate did not significantly inhibit the TCE-reducing activity of indigenous soil microorganisms when a mixture of methanol and lactate was used as the electron donor. nih.gov However, higher concentrations of sulfate (15 and 20 mM) led to decreased dechlorination. nih.gov

In one study, a biofilm-biochar reactor (BBR) using pine wood biochar was inoculated with a Dehalococcoides mccartyi-enriched culture. mdpi.comnih.gov The BBR demonstrated nearly complete removal of TCE (99.61 ± 0.79% and 99.87 ± 0.51%), significantly outperforming a reactor with only the biofilm (biological process alone). nih.gov The biochar effectively adsorbed TCE and its intermediate products, while also supporting a robust population of the dechlorinating bacteria. mdpi.comnih.gov The presence of key reductive dechlorination genes (tceA, bvcA, and vcrA) confirmed the activity of D. mccartyi within the reactor. nih.gov

Another study utilized a mini pilot-scale reactor with two reactive zones: one filled with polyhydroxybutyrate (B1163853) (PHB) as a slow-release electron donor, and the second with pine wood biochar for adsorption and biofilm support. nih.govresearchgate.net This CAB system successfully treated approximately 1300 liters of TCE-contaminated water, removing 102 mg of TCE per day. researchgate.net The combination of PHB and biochar fostered a high abundance of Dehalococcoides cells, demonstrating the positive effect of this coupled approach on the dechlorinating community. nih.gov

Table 1: Comparison of TCE Removal in Different Reactor Systems

Reactor TypeTCE Removal Efficiency (%)Key FeaturesReference
Biofilm-Biochar Reactor (BBR)99.61 ± 0.79Pine wood biochar, D. mccartyi inoculum nih.gov
Biofilm Reactor (BR)86.9 ± 11.9No biochar, D. mccartyi inoculum nih.gov
Coupled Adsorption-Biodegradation (CAB) System-PHB as electron donor, pine wood biochar nih.govresearchgate.net

Note: The CAB system performance was reported as a removal rate rather than a percentage.

Electrokinetic-enhanced bioremediation (EK-Bio) is an innovative technology that uses a low-voltage direct electric field to facilitate the transport of contaminants, nutrients, and microorganisms in low-permeability soils, thereby enhancing bioremediation. acs.orgresearchgate.netnih.gov This technique has shown promise for treating soils co-contaminated with TCE and heavy metals. nih.gov

In a 195-day column study, the application of an electric field (∼1 V/cm) with lactate addition led to the sequential establishment of biodehalogenation activity, starting near the cathode and spreading towards the anode. acs.orgnih.gov This spatial and temporal variation was controlled by competition for electron acceptors, such as Fe(III), and the succession of the microbial community. acs.orgnih.gov Initially, iron-reducing bacteria like Geobacter were enriched, creating the necessary reductive conditions for the subsequent proliferation of organohalide-respiring bacteria, including Dehalobacter. acs.org

EK-Bio can also be combined with bioaugmentation. The injection of dechlorinating consortia containing Dehalococcoides has been shown to be effective in treating low-permeability subsurface matrices contaminated with chlorinated ethenes. acs.orgresearchgate.netnih.gov The electric field aids in the distribution of the introduced microbes and essential substances, overcoming the transport limitations often encountered in fine-grained soils. researchgate.net

Coupled Adsorption and Biodegradation Systems

Chemical Oxidation and Reduction Technologies

In situ chemical oxidation (ISCO) and in situ chemical reduction (ISCR) are aggressive remediation approaches that involve injecting chemical oxidants or reductants into the subsurface to destroy contaminants. The use of TCE-d is valuable for assessing the performance of these technologies.

Zero-valent iron (ZVI) is a strong reducing agent that has been widely applied for the remediation of various groundwater contaminants, including TCE. mdpi.com It can degrade TCE through a process of reductive dechlorination. scientific.net The effectiveness of ZVI can be influenced by several factors, including its surface area, the presence of other substances, and pH. mdpi.com

Research has explored various modifications and combined uses of ZVI to enhance its reactivity and longevity. For example, sulfur-modified ZVI (S-ZVI) has shown improved efficiency and selectivity in transforming TCE. acs.org The use of nanoscale ZVI (nZVI) is also a promising approach due to its high reactivity and large surface area. researchgate.net

Combining ZVI with other remediation technologies has also been investigated. In a ZVI-Fenton system, hydroxyl radicals generated from hydrogen peroxide in the presence of ZVI can effectively degrade TCE. mdpi.com Studies have shown that over 97% of TCE can be degraded within 24 hours under optimal conditions of ZVI dosage and hydrogen peroxide concentration. mdpi.com Furthermore, decoupling the application of ZVI from biostimulation and bioaugmentation in space and time can enhance microbial reductive dechlorination. acs.org Pre-treating groundwater with ZVI can create favorable anaerobic conditions that support the subsequent activity of dechlorinating microorganisms. acs.org An electrochemical approach can also be used to enhance the degrading ability of ZVI on TCE by lowering its redox potential. scientific.net

Table 2: Investigated ZVI-Based TCE Degradation Systems

SystemKey FindingsReference
ZVI-Fenton>97% TCE degradation in 24h at optimal conditions. mdpi.com
Electrochemical-ZVIIncreased TCE degradation rate with applied current. scientific.net
Decoupled ZVI and BioremediationZVI pre-treatment created favorable conditions for subsequent bioremediation. acs.org
Sulfur-modified ZVI (S-ZVI)Enhanced efficiency and selectivity for TCE transformation. acs.org

Permanganate (B83412) Oxidation

In-situ chemical oxidation (ISCO) using permanganate is a robust technology for remediating groundwater contaminated with trichloroethylene (B50587) (TCE). The process involves the chemical breakdown of TCE into less harmful compounds. sci-hub.se A key area of research is the precise step-by-step mechanism of this reaction, which is crucial for optimizing field applications.

Trichloroethylene-d is instrumental in these mechanistic studies through the investigation of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. scispace.com By comparing the oxidation rate of normal TCE with that of this compound, scientists can determine if the carbon-hydrogen (C-H) bond is broken during the rate-limiting step of the reaction.

Research on the permanganate oxidation of similar organic compounds, such as cinnamic acid, has utilized deuterated forms to probe the reaction pathway. sci-hub.se In these studies, an "inverse" secondary kinetic isotope effect was observed, where the deuterated compound reacted slightly faster than the non-deuterated one. sci-hub.se This finding suggests that the carbon atom's hybridization state changes from sp2 to sp3 in the transition state, which is consistent with the formation of a cyclic intermediate with the permanganate ion. sci-hub.se While direct, comprehensive KIE studies on the permanganate oxidation of this compound are a niche area of research, the principles derived from analogous compounds provide a framework for understanding the TCE reaction. Such studies help confirm that the initial attack of the permanganate on the carbon-carbon double bond, rather than the breaking of the C-H bond, is the critical rate-determining step. sci-hub.seresearchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of powerful water treatment technologies that generate highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade persistent organic pollutants like TCE. acs.org AOPs include processes such as UV/hydrogen peroxide, Fenton reactions, ozonation, and persulfate activation. acs.org Understanding the exact degradation pathways within these complex systems is essential for their optimization.

This compound is a valuable probe for elucidating these AOP mechanisms, again through the study of kinetic isotope effects. The strength of a carbon-deuterium (C-D) bond is slightly greater than that of a carbon-hydrogen (C-H) bond. ufz.de Therefore, observing a slower reaction rate for this compound compared to TCE (a "normal" KIE) can indicate that C-H bond cleavage is involved in the rate-limiting step of the degradation process. ufz.de

Different AOPs can exhibit different KIEs, providing insight into their dominant oxidative species and reaction pathways. For example, hydroxyl radicals are known to react with organic compounds through different mechanisms, including hydrogen abstraction. ufz.de In persulfate-based AOPs, the dominant oxidant can be the sulfate radical (SO₄•⁻), which may have different selectivity and reactivity compared to the hydroxyl radical. acs.orgresearchgate.net

Studies have shown that the kinetic isotope effect can be a powerful tool for differentiating between radical species. For instance, in one study, the H-KIE for the oxidation of methanol by sulfate radicals in a heterogeneous system was found to be 3.0 ± 0.3, which was significantly higher than in a homogeneous system (2.3 ± 0.1), suggesting that the radicals generated at the catalyst surface have different selectivities than those freely dissolved. ufz.de While specific KIE data for this compound across a wide range of AOPs is a specialized research topic, the methodology is critical. For example, research on toluene (B28343) monooxygenase, an enzyme that can degrade TCE, used deuterated TCE to show that its oxidation yielded deuterated formate (B1220265), helping to clarify the reaction mechanism and distinguish it from other enzymatic pathways. researchgate.net

Table 1: Illustrative Kinetic Isotope Effects (KIE) in AOPs This table provides representative data for KIEs observed for different radical species to illustrate how this compound could be used to probe reaction mechanisms. Specific values for TCE-d may vary.

Oxidative Species Substrate Type Typical kH/kD (KIE) Implication for Mechanism
Hydroxyl Radical (•OH) Aliphatic ~1.0 - 2.5 Differentiates little between C-H and C-D bonds in water. ufz.de
Sulfate Radical (SO₄•⁻) Aliphatic ~2.0 - 3.5 Shows greater selectivity and a more significant KIE for H-abstraction than •OH. ufz.de
Singlet Oxygen (¹O₂) Various Varies, often identified by solvent effects (e.g., reaction rate increases in D₂O). acs.org Reaction with ¹O₂ does not typically involve H-abstraction as the primary pathway. acs.org

Performance Evaluation and Monitoring in Remediation Projects using Isotope Tracers

Effectively monitoring the performance of an in-situ remediation project is a significant challenge. itrcweb.org It is often difficult to determine if a reduction in contaminant concentration at a monitoring well is due to successful destruction or simply due to the displacement of contaminated water by the injected treatment fluids. battelle.org Furthermore, understanding the distribution of injected reagents in a complex subsurface environment is critical for success. researchgate.net

This compound can be used as a powerful "isotope tracer" to overcome these challenges. In this application, a known quantity of this compound is mixed with the remediation amendment (e.g., an oxidant or a substrate for bioremediation) before it is injected into the subsurface. science.govresearchgate.net

The key advantages of using this compound as a tracer are:

Identical Transport Properties : It has nearly identical physical and chemical properties (like solubility and sorption characteristics) to the contaminant TCE, meaning it will move through the aquifer in the same way. researchgate.net

Analytical Distinguishability : It can be easily distinguished from the pre-existing TCE contamination using standard laboratory equipment like a gas chromatograph/mass spectrometer (GC/MS). archive.org

By monitoring for this compound at downstream wells, site managers can:

Track Reagent Distribution : Confirm where the injected treatment solution has traveled in the subsurface. researchgate.net

Quantify Dilution : Differentiate between contaminant concentration decreases caused by dilution versus actual degradation.

Validate Hydrogeological Models : The movement of the tracer provides real-world data to refine computer models of groundwater flow, helping to optimize the placement of future injection wells. researchgate.net

This approach is part of a broader strategy of using applied tracers, which can include various dyes and other isotopically-labeled compounds like deuterated water, to better understand subsurface conditions and improve the efficiency and certainty of remediation designs. researchgate.netosti.govmdpi.com For instance, research has been conducted on the exchange rates between deuterated trichloroethylene (DTCE) in fast-desorbing soil sites and non-deuterated TCE in slow-desorbing sites to better understand contaminant behavior. science.govresearchgate.net This use of this compound provides a high-fidelity tool for performance monitoring, ensuring that remediation efforts are both effective and efficient. itrcweb.org

Advanced Modeling Approaches in Trichloroethylene D Research

Physiologically Based Pharmacokinetic (PBPK) Modeling with Isotopic Data Integration

Physiologically Based Pharmacokinetic (PBPK) models are mathematical representations of the body, divided into compartments that represent different organs and tissues. springernature.com These models simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals. For Trichloroethylene (B50587) (TCE), PBPK models have been developed for various species, including mice, rats, and humans, to understand the kinetics of TCE and its metabolites. capes.gov.br These models are essential for translating toxicological data across species and for risk assessment. springernature.comepa.govscience.gov

The integration of isotopic data, such as from studies using Trichloroethylene-d, enhances the predictive power of PBPK models. Deuterium (B1214612) substitution can alter the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). By incorporating these isotopic effects, PBPK models can provide a more detailed and accurate description of the metabolic pathways and the formation of toxic metabolites. epa.gov For instance, gas uptake studies have utilized deuterium isotope effects to investigate dichloromethane (B109758) metabolism, a related chlorinated hydrocarbon. epa.govepa.gov This approach helps in refining the parameters within the PBPK model that are related to metabolic processes, leading to a better understanding of the dose-response relationship and the mechanisms of toxicity. capes.gov.br

PBPK models for TCE and its metabolites often include compartments for key target tissues like the liver, lungs, and kidneys, where toxicity and carcinogenicity are observed. capes.gov.br The models can predict dose metrics such as the area under the concentration curve (AUC) for metabolites like trichloroacetic acid (TCA) and dichloroacetic acid (DCA) in plasma, which are crucial for assessing cancer risk. capes.gov.br

Interactive Table: Key Parameters in PBPK Models for Trichloroethylene

ParameterDescriptionSpecies ApplicabilityRelevance to Isotopic Data
Partition CoefficientsDescribe the relative distribution of a chemical between tissues and blood at equilibrium.Mouse, Rat, HumanGenerally assumed to be similar for deuterated and non-deuterated forms.
Metabolic Rate Constants (Vmax, Km)Define the maximum rate of metabolism and the substrate concentration at which the reaction rate is half of Vmax.Mouse, Rat, HumanDirectly affected by the kinetic isotope effect (KIE) of deuterium substitution.
Blood Flow RatesDetermine the rate of delivery of the chemical to various organs.Mouse, Rat, HumanNot directly affected by isotopic substitution.
Tissue VolumesRepresent the size of the different body compartments.Mouse, Rat, HumanNot affected by isotopic substitution.

Reactive Transport Modeling for Environmental Systems

Reactive transport models are powerful tools for simulating the movement and transformation of contaminants in the subsurface, such as in groundwater systems. nih.gov These models combine the physical processes of advection and dispersion with biogeochemical reactions that can alter the chemical composition of the contaminants. For Trichloroethylene (TCE) contamination, reactive transport models are used to predict the fate of the contaminant plume and to evaluate the effectiveness of remediation strategies. ub.edu

The use of deuterated trichloroethylene (TCE-d) and the analysis of stable isotope fractionation patterns provide valuable data for these models. nih.gov As TCE degrades in the environment, the relative abundance of heavier isotopes (like ¹³C and ³⁷Cl) in the remaining TCE fraction increases. This isotopic fractionation is a direct result of the kinetic isotope effect, where molecules with lighter isotopes react faster. mdpi.com By measuring the isotopic composition of TCE at different points in a contaminated site, researchers can quantify the extent of degradation. ub.edu

Reactive transport models can incorporate these isotopic data to distinguish between degradation and other processes that reduce contaminant concentration, such as dilution and sorption. researchgate.netresearchgate.net This is crucial for assessing the performance of natural attenuation or engineered bioremediation. nih.gov Models have been developed that simulate the simultaneous fractionation of carbon, chlorine, and hydrogen isotopes during the reductive dechlorination of TCE to less harmful products like ethene. nih.gov These multi-element isotope models provide a more robust assessment of the degradation pathways and rates. nih.govunine.ch

Interactive Table: Isotope Fractionation in TCE Degradation

Isotope SystemTypical Enrichment Factor (ε)Degradation PathwaySignificance in Modeling
Carbon (¹³C/¹²C)-2.0‰ to -19.0‰ mdpi.commdpi.comReductive Dechlorination, Oxidation mdpi.comresearchgate.netQuantifies the extent of biodegradation. ub.edu
Chlorine (³⁷Cl/³⁵Cl)-2.4‰ to -6.5‰ mdpi.comReductive Dechlorination mdpi.comHelps to elucidate reaction mechanisms. mdpi.com
Hydrogen (²H/¹H)VariableReductive Dechlorination, Abiotic Exchange nih.govacs.orgCan be used for source apportionment, but may be affected by exchange with water. nih.govacs.org

Computational Chemistry and Quantum Mechanical Calculations for Isotope Effects

Computational chemistry and quantum mechanical (QM) calculations provide a molecular-level understanding of the kinetic isotope effects (KIEs) observed in this compound. These theoretical methods can be used to model the reaction pathways of TCE degradation and to calculate the vibrational frequencies of the molecule and the transition state. The differences in zero-point energies between the deuterated and non-deuterated isotopologues are the primary cause of primary KIEs.

These calculations are instrumental in interpreting experimental data on isotope fractionation. For example, QM calculations can help to determine whether a specific bond cleavage is the rate-limiting step in a reaction. nih.gov In the case of TCE, these calculations can elucidate the mechanism of C-Cl bond cleavage during reductive dechlorination. mdpi.com The calculated KIEs can be compared with experimentally determined values to validate proposed reaction mechanisms.

Furthermore, computational studies can investigate secondary isotope effects, which occur at atomic positions not directly involved in bond breaking or formation. mdpi.com These secondary effects can provide additional insights into the geometry of the transition state. The combination of experimental isotope analysis and computational modeling offers a powerful approach to unraveling complex reaction mechanisms. mdpi.com For instance, such studies have been used to investigate intramolecular competition between different chlorine atoms in the TCE molecule during reductive dehalogenation. mdpi.com

Systems Biology and Metabolomics Modeling for Biological Responses

Systems biology and metabolomics offer a holistic view of the biological responses to this compound exposure. Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. By comparing the metabolomic profiles of organisms exposed to TCE-d with those of unexposed controls, researchers can identify metabolic pathways that are perturbed by the chemical. mdpi.com

The use of deuterated compounds in metabolomics, often referred to as "stable isotope tracing," is a powerful technique for tracking the fate of atoms through metabolic networks. While not directly about TCE-d, studies using other deuterated compounds like deuterated glucose demonstrate the utility of this approach for quantifying cellular processes. science.gov In the context of TCE-d, this could involve tracing the deuterium label into various metabolites, providing direct evidence of metabolic pathways.

Systems biology models can then integrate these metabolomics data with other "omics" data (e.g., genomics, proteomics) to construct comprehensive models of the cellular response to TCE-d. These models can help to identify key molecular initiating events and adverse outcome pathways associated with TCE toxicity. For example, metabolomics studies of workers occupationally exposed to TCE have revealed alterations in pathways such as purine, methionine, and cysteine metabolism. mdpi.com Similar studies with TCE-d could provide more mechanistic detail on how these pathways are affected.

Future Research Directions and Emerging Paradigms

Integration of Multi-Isotope Approaches for Comprehensive Mechanistic Elucidation

The use of Compound Specific Isotope Analysis (CSIA) has become a well-established analytical technology for assessing contaminated sites. abas.org While single-isotope analysis provides valuable data, the integration of multi-isotope approaches, such as dual-isotope analysis of carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl) in trichloroethylene (B50587), offers a more powerful tool for distinguishing between different degradation pathways. abas.orgub.edu This is because different degradation mechanisms, such as biotic versus abiotic processes, often result in distinct isotopic fractionation patterns for different elements. abas.orgnih.gov

Future research will focus on expanding the multi-isotope framework to include hydrogen isotopes (D/H) by using Trichloroethylene-d. This "three-dimensional" isotope analysis can provide unparalleled insight into the specific chemical bond-breaking steps during degradation. For instance, comparing the fractionation of carbon, chlorine, and hydrogen can help to definitively differentiate between various biotic and abiotic degradation pathways, such as those mediated by zero-valent iron versus microbial reductive dechlorination. abas.orgnih.gov Research has shown that biotic and abiotic degradation processes can produce different isotopic enrichment factors (ε), which quantify the extent of isotope fractionation. nih.gov

Table 1: Comparison of Isotopic Enrichment Factors (ε) for Different TCE Degradation Pathways

Degradation PathwayIsotopeEnrichment Factor (ε) Range (‰)References
Microbial Reductive DechlorinationCarbon (¹³C)-2.5 to -16.4 nih.govmdpi.com
Zero-Valent Iron (ZVI) ReductionCarbon (¹³C)-8.6 to -14.8 nih.govmdpi.com
Iron Sulfide (B99878) ReductionCarbon (¹³C)-27.9 nih.gov
Potassium Permanganate (B83412) OxidationCarbon (¹³C)-17 to -26.8 mdpi.com
Photocatalytic DegradationCarbon (¹³C)-2.0 to -3.2 mdpi.comresearchgate.net
Microbial DegradationChlorine (³⁷Cl)-2.0 to -3.5 researchgate.net

This table presents a compilation of data from various studies and is intended for illustrative purposes.

By creating comprehensive libraries of multi-isotope fractionation patterns for known degradation processes, researchers can more accurately identify the dominant attenuation mechanisms at complex contaminated sites where multiple processes may occur simultaneously. ub.edu

Development of Advanced Biosensors and Real-time Isotopic Monitoring Tools

A significant leap forward in environmental monitoring will come from the development of advanced biosensors and portable analytical tools capable of real-time isotopic analysis. nih.govemanresearch.org Current methods for isotopic analysis, such as gas chromatography-isotope ratio mass spectrometry (GC-IRMS), are powerful but are primarily lab-based, time-consuming, and require significant sample preparation. nih.govberkeley.edu

The future lies in creating field-deployable sensors that can provide immediate data on contaminant concentrations and their isotopic signatures. mdpi.com Research into technologies like surface plasmon resonance (SPR) biosensors and those based on nanomaterials like graphene and carbon nanotubes holds promise for the sensitive and selective detection of compounds like TCE. nih.govemanresearch.org While currently focused on detecting the compound itself, future iterations could be adapted for isotopic analysis.

The development of portable mass spectrometers and laser-based spectroscopic techniques could also revolutionize in-situ monitoring. These tools would allow for the continuous tracking of isotopic changes in this compound and its degradation products directly in the field, providing a dynamic understanding of remediation effectiveness. mdpi.com

Tailored Remediation Strategies Informed by Isotopic Signatures

Isotopic analysis is a powerful tool for assessing the performance of remediation efforts, as it can distinguish between actual contaminant destruction and non-destructive processes like dilution or sorption. abas.orguoguelph.ca By monitoring the isotopic evolution of this compound and its daughter products, such as cis-dichloroethene and vinyl chloride, remediation specialists can gain a clear picture of whether a chosen strategy is working as intended. mdpi.comfrontiersin.org

Future approaches will use this isotopic feedback to create highly tailored and adaptive remediation strategies. For example, if isotopic data from this compound indicates that a particular biotic degradation pathway is stalling, the injection of specific electron donors or nutrients could be optimized to stimulate the relevant microbial communities. mdpi.com In cases of abiotic degradation, such as with zero-valent iron barriers, isotopic monitoring can help assess the reactivity and longevity of the barrier, informing maintenance and replacement schedules. nih.gov

The use of a "Biodegradation Index" (BDI), which can be derived from the relative concentrations of parent and daughter products, combined with isotopic data, will offer a more robust measure of remediation progress. tandfonline.com This data-driven approach will lead to more efficient, cost-effective, and successful site cleanups.

Elucidating Complex Environmental and Biological Interactions at the Molecular Level

This compound serves as a crucial tool for probing the fundamental interactions of TCE at the molecular level. Understanding how TCE interacts with biological systems, such as the enzymes in microorganisms that are responsible for its degradation, is key to improving bioremediation techniques. ornl.govnih.gov

By tracing the path of the deuterium (B1214612) label, researchers can identify which chemical bonds are broken during metabolic processes and elucidate the precise mechanisms of enzymatic action. ornl.govnih.gov This knowledge is vital for understanding why some microbial strains are more effective at degrading TCE than others and can guide the bio-engineering of more efficient organisms for bioremediation.

Furthermore, this compound can be used to study the compound's interactions with environmental matrices, such as soil and sediment. Isotopic analysis can help differentiate between sorption, diffusion, and degradation processes, which is essential for developing accurate models of contaminant transport and fate in the subsurface. uoguelph.ca

Standardization and Inter-laboratory Comparison of Isotopic Methods

For isotopic data to be reliably used for regulatory and decision-making purposes, robust standardization and quality control are essential. Currently, while methods for carbon and chlorine isotope analysis of chlorinated solvents are well-established, there is a need for greater consistency across different laboratories. ub.edutandfonline.com

Future efforts will focus on:

Developing certified reference materials for this compound and other isotopically labeled compounds. These standards are crucial for calibrating instruments and ensuring the accuracy and comparability of data from different labs.

Conducting regular inter-laboratory comparison studies. These "round-robin" tests help to identify and resolve analytical discrepancies and refine best practices for sample analysis and data reporting. tandfonline.com

Standardizing analytical protocols. This includes everything from sample collection and preservation to the specific instrumental methods used for isotope ratio measurements, such as GC-qMS or MC-ICP-MS. nih.govub.edu

By improving the standardization and reliability of isotopic methods, the scientific community can ensure that data on this compound is defensible, comparable, and can be confidently applied to the complex challenges of environmental monitoring and remediation. acs.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting TCE-d in environmental and biological samples?

  • Methodology : Use gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) for high sensitivity. Isotopic dilution with deuterated internal standards (e.g., TCE-d) improves accuracy by correcting matrix effects . For biological matrices (e.g., blood, urine), headspace GC-MS is preferred due to its ability to isolate volatile compounds like TCE-d .
  • Data Considerations : Ensure method validation includes limits of detection (LOD ≤ 0.1 µg/L) and recovery rates (80–120%) to meet EPA/NIOSH standards .

Q. How should researchers address sample preparation challenges for TCE-d in complex matrices?

  • Protocol : Liquid-liquid extraction (LLE) with hexane or solid-phase microextraction (SPME) optimizes recovery from aqueous samples. For soil/sediment, sonication-assisted extraction followed by purge-and-trap concentration is effective .
  • Quality Control : Include blank spikes and replicate analyses to monitor cross-contamination and matrix interference .

Q. What are the best practices for assessing occupational exposure to TCE-d in cohort studies?

  • Design : Combine air monitoring (passive samplers) with biomonitoring (blood/breath analysis) to capture acute and chronic exposure. Calibrate instruments using NIST-traceable standards .
  • Limitations : Note that urinary metabolites (e.g., trichloroacetic acid) may not correlate linearly with deuterated TCE due to isotopic effects on metabolic pathways .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) models be adapted for TCE-d to interpret biomonitoring data?

  • Modeling Approach : Integrate reverse dosimetry using chemical-specific parameters (e.g., partition coefficients, metabolic rates) derived from in vitro assays. Monte Carlo simulations account for population variability in enzyme activity (e.g., CYP2E1 polymorphisms) .
  • Validation : Compare model-predicted blood concentrations with empirical data from controlled exposure studies (e.g., 200 ppm TCE-d for 1 hour) to refine uncertainty factors .

Q. What experimental designs resolve contradictions in epidemiological studies linking TCE-d to renal toxicity?

  • Meta-Analysis Strategy : Stratify studies by exposure assessment quality (e.g., biomarker vs. job-title proxies) and adjust for confounders (e.g., co-exposure to tetrachloroethylene). Sensitivity analyses should exclude outliers, as seen in Kelsh et al. (2010), where removing three studies reduced heterogeneity from P = 0.001 to P = 0.616 .
  • Mechanistic Insights : Supplement epidemiological data with in vivo rodent models using deuterated TCE to isolate isotope-specific nephrotoxicity pathways .

Q. How can in-situ chemical oxidation (ISCO) be optimized for TCE-d remediation in low-permeability soils?

  • Technique : Use hydrogen peroxide (H₂O₂) activated with chelated iron (Fe²⁺) to generate hydroxyl radicals. Bench-scale tests show 98% TCE degradation at 28 g H₂O₂/kg soil, but field applications require soil mixing via auger systems to overcome diffusion limits in clays .
  • Deuterium Effects : Monitor isotopic fractionation during oxidation; deuterated compounds may exhibit slower reaction kinetics due to C-D bond stability .

Q. What statistical approaches improve reliability in low-concentration TCE-d datasets?

  • Data Handling : Apply robust regression models to censored data (values below LOD). Proficiency testing data (e.g., 72.8 µg/L ± 8.34 µg/L acceptance window) can guide uncertainty quantification .
  • Inter-lab Variability : Use consensus values from multi-laboratory studies (e.g., 3 labs, 6 data points) to establish reproducibility criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.